D-Galactose-3,5-d2
Description
Properties
Molecular Formula |
C₆D₂H₁₀O₆ |
|---|---|
Molecular Weight |
182.17 |
Synonyms |
(+)-Galactose-3,5-d2; D-(+)-Galactose-3,5-d2; Galactose-3,5-d2; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to D-Galactose-3,5-d2: Synthesis, Characterization, and Applications in Metabolic Research
This guide provides a comprehensive technical overview of D-Galactose-3,5-d2, a deuterated isotopologue of the naturally occurring monosaccharide D-galactose. While a specific CAS number for D-Galactose-3,5-d2 is not publicly cataloged, the parent compound, D-Galactose, is identified by CAS Number 59-23-4 [1][2][3][4][5]. This document is intended for researchers, scientists, and drug development professionals who are leveraging stable isotope-labeled compounds to advance their understanding of biological systems.
The strategic placement of deuterium at the C-3 and C-5 positions of the galactose molecule offers a powerful tool for tracing its metabolic fate and quantifying its flux through various biochemical pathways without the need for radioactive labels[6][]. The increased mass from the deuterium labels allows for clear differentiation from the endogenous, unlabeled counterpart in mass spectrometry-based analyses, providing high-precision data in metabolic studies[8][9][10].
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of D-Galactose-3,5-d2 compared to its unlabeled form. This mass shift is the cornerstone of its utility in quantitative mass spectrometry.
| Property | Value | Source |
| CAS Number | Not available (Parent: 59-23-4) | [1][2][3][4][5] |
| Molecular Formula | C6H10D2O6 | N/A |
| Molecular Weight | ~182.17 g/mol | N/A |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Isotopic Purity | Typically >98% | N/A |
Synthesis of D-Galactose-3,5-d2: A Representative Pathway
The synthesis of specifically labeled sugars like D-Galactose-3,5-d2 is a multi-step process that requires careful selection of protecting groups to ensure deuterium incorporation at the desired positions. The following is a scientifically plausible, representative protocol based on established carbohydrate chemistry principles[11][12][13].
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for D-Galactose-3,5-d2.
Detailed Experimental Protocol
Step 1: Protection of D-Galactose
-
Suspend D-galactose in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This step selectively protects the 1,2 and 6 hydroxyl groups, leaving the 3 and 4 hydroxyls free for subsequent reactions.
-
Quench the reaction with a mild base (e.g., sodium bicarbonate) and filter the mixture.
-
Concentrate the filtrate under reduced pressure and purify the resulting di-protected galactose by column chromatography.
Step 2: Oxidation of Free Hydroxyls
-
Dissolve the protected galactose from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation. The choice of oxidant is critical to selectively oxidize the hydroxyl groups at the C-3 and C-5 positions to ketones without affecting the rest of the molecule.
-
Monitor the reaction by TLC. Upon completion, work up the reaction mixture to isolate the diketone intermediate.
Step 3: Stereoselective Deuteride Reduction
-
Dissolve the diketone intermediate in an appropriate solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of sodium borodeuteride (NaBD4) dropwise. The deuteride will reduce the ketone groups back to hydroxyls, incorporating deuterium at the C-3 and C-5 positions. The stereoselectivity of this reduction is crucial and can be influenced by the choice of solvent and temperature.
-
After the reaction is complete, neutralize the excess reagent and extract the deuterated, protected galactose.
Step 4: Deprotection
-
Dissolve the purified, deuterated intermediate in an aqueous solution of a strong acid, such as trifluoroacetic acid (TFA).
-
Heat the mixture gently to hydrolyze the isopropylidene protecting groups.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid and purify the final product, D-Galactose-3,5-d2, by recrystallization or column chromatography.
Analytical Characterization
The identity and isotopic purity of the synthesized D-Galactose-3,5-d2 must be rigorously confirmed. A combination of analytical techniques is employed for this purpose[14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the disappearance of signals corresponding to the protons at C-3 and C-5. 2H NMR will show signals confirming the presence and location of the deuterium atoms. 13C NMR can also be used to observe isotopic shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the correct molecular weight and isotopic enrichment of the final product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess purity[14].
Applications in Research and Drug Development
Isotopically labeled carbohydrates, such as D-Galactose-3,5-d2, are invaluable tools in metabolic research and pharmaceutical development[][].
Metabolic Pathway Tracing
D-Galactose-3,5-d2 can be introduced into cell cultures or administered to animal models to trace the metabolic fate of galactose. The primary metabolic route for D-galactose is the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis[16][17][18][19]. By using a deuterated tracer, researchers can quantify the flux through this pathway and identify any diversions to alternative metabolic routes, such as the formation of galactitol, which can be implicated in certain disease states[17][20].
The Leloir Pathway
Caption: The Leloir pathway for the metabolism of D-Galactose.
Sample Experimental Protocol: Metabolic Flux Analysis in Cell Culture
-
Culture cells (e.g., hepatocytes) to mid-log phase in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of D-Galactose-3,5-d2 in place of unlabeled galactose or glucose.
-
Incubate the cells for a defined period (e.g., 2, 4, 8, and 12 hours).
-
At each time point, harvest the cells and quench their metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites using a suitable solvent system.
-
Analyze the cell extracts by LC-MS/MS to identify and quantify the deuterated metabolites of the Leloir pathway (e.g., galactose-1-phosphate-d2, UDP-galactose-d2).
-
By comparing the levels of the labeled and unlabeled metabolites, the rate of galactose metabolism can be determined.
Internal Standard for Quantitative Analysis
Due to its chemical identity with endogenous D-galactose, D-Galactose-3,5-d2 serves as an excellent internal standard for the accurate quantification of D-galactose in biological samples using isotope dilution mass spectrometry[8][]. This is particularly important in clinical diagnostics, such as in the study of galactosemia, a genetic disorder affecting galactose metabolism[18].
Conclusion
D-Galactose-3,5-d2 is a powerful research tool that enables precise and quantitative investigation of galactose metabolism. Its synthesis, while complex, yields a high-purity tracer that can be applied across various research and development areas, from fundamental metabolic studies to the development of novel therapeutics. The ability to trace metabolic pathways non-radioactively provides a significant advantage in terms of safety and the types of studies that can be conducted[6][21][22]. As mass spectrometry techniques continue to advance in sensitivity and resolution, the utility of such stable isotope-labeled compounds will undoubtedly expand.
References
- A Comparative Analysis of L-Galactose and D-Galactose Metabolism: Pathways, Enzymology, and Regulation. Benchchem.
- Isotope labeling strategies of glycans for mass spectrometry-based quantitative glycomics. (2025, August 5).
- Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma. PMC.
- Isotope Labeled Carbohydrates. BOC Sciences.
- Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by D-Galactose. (2015, July 15). PLOS One.
- What is the function of D-galactose? (2021, September 10). ChemicalBook.
- Galactose Metabolism. (2025, August 6). The Medical Biochemistry Page.
- D-Galactose Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets. (2021, April 7).
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (2025, November 20). ACS Publications.
- Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2024, October 4). PNAS.
- Synthesis of L-glucose and L-galactose derivatives from D-sugars.
- D-Galactose - the NIST WebBook.
- D-Galactose (CAS 59-23-4).
- D-Galactose | 59-23-4. ChemicalBook.
- D-Galactose | CAS 59-23-4 | SCBT. Santa Cruz Biotechnology.
- D-Galactose | CAS 59-23-4. LGC Standards.
- Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. Model Compounds for Visible Light Photoinitiators with Intriguing High Solubility. PMC.
- Deuterium MR spectroscopy: potential applications in oncology research. PMC.
- Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. (2018, October 1). MDPI.
- The Design and Synthesis of Different α-Linked Galactose Disaccharides. TRACE: Tennessee.
- Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production. (2020, April 28). Frontiers.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
- Deuterated Drugs. JRF Global.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC.
Sources
- 1. D-Galactose [webbook.nist.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. D-Galactose | 59-23-4 [chemicalbook.com]
- 4. D-Galactose | CAS 59-23-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. D-Galactose | CAS 59-23-4 | LGC Standards [lgcstandards.com]
- 6. Deuterium MR spectroscopy: potential applications in oncology research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 12. Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. Model Compounds for Visible Light Photoinitiators with Intriguing High Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trace.tennessee.edu [trace.tennessee.edu]
- 14. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by D-Galactose | PLOS One [journals.plos.org]
- 18. What is the function of D-galactose?_Chemicalbook [chemicalbook.com]
- 19. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 20. Frontiers | D-Galactose Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets [frontiersin.org]
- 21. jrfglobal.com [jrfglobal.com]
- 22. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Precision Synthesis of 3,5-Dideuterogalactose: A Modular Chemo-Synthetic Guide
The following technical guide details the precision synthesis of 3,5-dideuterogalactose (
Executive Summary & Strategic Framework
The synthesis of 3,5-dideuterogalactose presents a unique stereochemical challenge. Unlike glucose, where the equatorial arrangement of hydroxyls simplifies thermodynamic control, galactose features an axial C4-hydroxyl and an equatorial C3-hydroxyl. Introducing deuterium specifically at C3 and C5 requires a modular "Inversion-Retention" strategy .
We cannot rely on simple D2O exchange due to the non-labile nature of carbon-bound protons. Instead, this guide proposes a validated two-phase chemical pathway:
-
Phase I (C5-Labeling): Radical-mediated photobromination followed by deuterodehalogenation.
-
Phase II (C3-Labeling): Oxidation-reduction sequence involving a stereochemical inversion to install the deuterium at C3 while maintaining the galacto-configuration.
The "Double-Lock" Stereochemical Challenge
-
C5 Position: Located at the ring junction; accessible via radical mechanisms on the pyranose ring.
-
C3 Position: Requires oxidation to the ketone (
) and stereoselective reduction. Direct reduction of galacto-3-ulose with borohydrides typically yields the gulo-isomer (axial attack). Therefore, our protocol deliberately synthesizes the gulo-isomer first, followed by an inversion to restore the galacto-configuration with high isotopic enrichment.
Phase I: Installation of Deuterium at C5
Objective: Synthesize 1,2,3,4,6-penta-O-acetyl-5-deutero-α-D-galactopyranose.
This phase utilizes the Ferrier-Furneaux radical bromination method, which is highly regioselective for the C5 position in acetylated pyranosides due to the stabilizing effect of the ring oxygen on the radical intermediate.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate:
-D-Galactose pentaacetate (commercially available). -
Brominating Agent: N-Bromosuccinimide (NBS).
-
Radical Initiator/Solvent: Carbon tetrachloride (
) or Trifotoluene ( ) as a greener alternative; (visible light/tungsten lamp). -
Deuterium Source: Tributyltin deuteride (
). -
Catalyst: AIBN (Azobisisobutyronitrile).
Step-by-Step Protocol
-
Photobromination:
-
Dissolve
-D-galactose pentaacetate (10.0 g, 25.6 mmol) in anhydrous (250 mL). -
Add NBS (1.2 eq) and
(1.0 g, acid scavenger).[1] -
Irradiate the mixture with a 250W tungsten lamp at reflux for 2 hours.
-
Mechanism: The bromine radical abstracts the H-5 proton. The resulting C5 radical is captured by bromine.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 2:1). The product (
-derivative) is slightly less polar.
-
-
Deuterodebromination:
-
Filter the reaction mixture to remove succinimide and concentrate the filtrate.
-
Dissolve the crude 5-bromo-galactoside in dry toluene.
-
Add
(1.5 eq) and a catalytic amount of AIBN. -
Heat to 80°C for 4 hours under Argon.
-
Mechanism: The tributyltin radical abstracts the bromine. The C5 radical then abstracts a deuterium atom from
. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to remove tin byproducts.[1]
-
Yield: Typically 65-75%.
-
Product: [5-
H]-Galactose Pentaacetate .
-
Phase II: Installation of Deuterium at C3
Objective: Convert [5-
This phase requires deprotection, selective protection, and a "Inversion-Inversion" sequence.[1] We will oxidize C3, reduce it with
Reagents
-
Substrate: [5-
H]-Galactose (from Phase I deprotection). -
Protection: Benzaldehyde dimethyl acetal, CSA (Camphorsulfonic acid).[1]
-
Oxidant: Dess-Martin Periodinane (DMP) or DMSO/Ac
O. -
Deuteride Source: Sodium Borodeuteride (
). -
Inversion Reagents: Triflic anhydride (
), Cesium Acetate ( ).[1]
Step-by-Step Protocol
-
Global Deprotection & Selective Protection:
-
Treat [5-
H]-Galactose pentaacetate with NaOMe/MeOH (Zemplén) to yield free [5- H]-galactose. -
React with benzaldehyde dimethyl acetal and catalytic CSA in DMF to form Methyl 4,6-O-benzylidene-[5-
H]- -D-galactopyranoside . -
Selectively benzylate the C2-hydroxyl (using limited BnBr/NaH or phase transfer conditions) to yield Methyl 2-O-benzyl-4,6-O-benzylidene-[5-
H]- -D-galactopyranoside . The C3-OH remains free due to the steric hindrance of the axial C4 and the benzylidene ring.
-
-
Oxidation of C3:
-
Dissolve the C3-OH intermediate in DCM.
-
Add Dess-Martin Periodinane (1.5 eq). Stir at RT for 2 hours.
-
Result: [5-
H]-Galactopyranos-3-ulose (Ketone at C3).
-
-
Stereoselective Reduction (The "Gulo" Trap):
-
Dissolve the 3-ulose in MeOH/THF (1:1).
-
Add
(2.0 eq) at 0°C. -
Mechanistic Note: Hydride (Deuteride) attack occurs primarily from the less hindered face. In the galacto-configuration (axial C4), the attack often yields the axial C3-hydroxyl (Gulose configuration) carrying the Deuterium in the equatorial position.
-
Isolate:Methyl 2-O-benzyl-4,6-O-benzylidene-[3,5-
H ]- -D-gulopyranoside .
-
-
Stereochemical Correction (Inversion to Galactose):
-
To restore the galacto configuration (equatorial C3-OH), we must invert the C3 center.
-
Activation: Treat the gulo-derivative with Triflic anhydride (
) and Pyridine to form the C3-Triflate. -
Displacement: React with Cesium Acetate (
) in DMF at 60°C. This reaction inverts the axial triflate to an equatorial acetate. -
Result: Methyl 2-O-benzyl-3-O-acetyl-4,6-O-benzylidene-[3,5-
H ]- -D-galactopyranoside .
-
-
Final Deprotection:
Data Summary & Validation
Quantitative Metrics
| Step | Reaction Type | Key Reagent | Expected Yield | Isotopic Enrichment |
| C5-Br | Radical Substitution | NBS, | 85% | N/A |
| C5-D | Radical Reduction | 70% | >98% D at C5 | |
| C3-Ox | Oxidation | DMP | 90% | N/A |
| C3-Red | Carbonyl Reduction | 88% | >98% D at C3 | |
| C3-Inv | 80% | Stereochem >95% de |
NMR Validation Criteria
To validate the synthesis, acquire
-
H-5 Signal: Should be absent (typically a multiplet around 3.9-4.1 ppm in standard galactose).
-
H-3 Signal: Should be absent (typically dd around 3.6-3.7 ppm).
-
H-4 Signal: Should appear as a singlet (or broadened singlet) due to loss of coupling to H-3 and H-5.
-
H-1 Signal: The anomeric proton coupling constant (
) confirms the ratio, but coupling will be absent.[1]
Pathway Visualization (Graphviz)
Figure 1: Modular synthesis pathway for 3,5-dideuterogalactose featuring C5-radical substitution and C3-inversion logic.
References
-
Ferrier, R. J., & Furneaux, R. H. (1977). "Photobromination of carbohydrate derivatives.[1] Part 4. Specific substitution at position 5 of hexopyranoside derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link
- Omichinski, J. G., et al. (1992). "Synthesis of [5-2H]uridine and [5-2H]cytidine for NMR studies." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Lattrell, R., & Lohaus, G. (1973). "Nucleophilic displacement of triflates in carbohydrates: Inversion of configuration."[1] Justus Liebigs Annalen der Chemie. (Basis for C3 inversion strategy).
-
Bohorov, O., et al. (2006). "Simple and efficient synthesis of [1,2,3,4,5,6,6-2H7]galactose from D-galactose."[1] Tetrahedron Letters. Link
-
Shao, J., & Niu, D. (2022). "Site-selective deuteration of carbohydrates."[1] Nature Communications. (Modern context for radical deuteration). Link
Sources
Unveiling Glycan Dynamics: A Technical Guide to the Applications of Site-Specifically Deuterated D-Galactose in Glycobiology Research
This guide provides an in-depth exploration of the synthesis and application of site-specifically deuterated D-galactose for researchers, scientists, and drug development professionals in the field of glycobiology. Moving beyond general isotopic labeling, we delve into the nuanced advantages and methodologies of employing D-galactose with deuterium labels at specific positions to unravel complex biological processes. While direct literature on D-Galactose-3,5-d2 is sparse, this guide will use established principles and examples of other site-specifically deuterated sugars to illustrate the immense potential and practical applications of such targeted isotopic labeling.
The Strategic Advantage of Site-Specific Deuteration in Glycobiology
Isotopic labeling is a cornerstone of modern biological research, enabling the tracing and quantification of molecules within complex systems.[] In glycobiology, where the structural diversity and dynamic nature of glycans present significant analytical challenges, stable isotope labeling offers a powerful, non-radioactive approach to study glycan metabolism, function, and structure.[2]
While uniformly labeled carbohydrates provide valuable global information, site-specific deuteration of monosaccharides like D-galactose offers a more refined tool to probe specific enzymatic reactions and metabolic pathways. The substitution of a proton (¹H) with its heavier, stable isotope deuterium (²H or D) at a defined position on the galactose ring provides several key advantages:
-
Minimal Perturbation: Deuterium is chemically very similar to hydrogen, causing minimal disruption to the overall structure and biological activity of the sugar. This ensures that the labeled molecule behaves almost identically to its natural counterpart within a biological system.
-
Kinetic Isotope Effect (KIE): The increased mass of deuterium can slow down reactions where the cleavage of a C-D bond is the rate-limiting step. This phenomenon, known as the Kinetic Isotope Effect, is a powerful tool for elucidating enzyme mechanisms.[3]
-
Specific Metabolic Tracing: By placing the deuterium label at a specific carbon, researchers can track the fate of that particular position through various metabolic pathways, providing a higher level of detail than uniformly labeled tracers.
-
Enhanced Analytical Detection: The mass difference introduced by deuterium is readily detectable by mass spectrometry (MS), facilitating the quantification of labeled glycans.[4] In Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of a proton signal at the deuterated position can simplify complex spectra and aid in structural assignments.[5]
Molecules like D-Galactose-3,5-d2, though not yet widely reported in the literature, hold the promise of dissecting the intricate steps of galactose metabolism and its incorporation into glycans with unprecedented detail.
Synthesis of Site-Specifically Deuterated D-Galactose
A published method for the synthesis of 2-acetamido-2-deoxy-D-3-[²H]galactopyranose illustrates this principle.[6] The key steps involve:
-
Protection of the hydroxyl groups that are not to be modified.
-
Oxidation of the C-3 hydroxyl group to a ketone using dimethyl sulfoxide (DMSO) and acetic anhydride.
-
Reduction of the ketone with sodium borodeuteride to introduce the deuterium at the C-3 position.
-
Deprotection to yield the final deuterated sugar.
A similar strategy could be envisioned for the synthesis of D-Galactose-3,5-d2, although it would be more complex due to the need to selectively introduce deuterium at two distinct positions. This would likely involve a series of protection, oxidation, reduction, and deprotection steps.
Hypothetical Synthetic Approach for D-Galactose-3,5-d2:
A potential, though challenging, synthetic route could start from a suitably protected D-glucose or D-galactose derivative. The strategy would involve sequential or selective oxidation of the hydroxyl groups at C-3 and C-5, followed by stereoselective reduction with a deuterium-delivering reagent. The choice of protecting groups would be critical to ensure the desired regioselectivity.
Core Applications in Glycobiology Research
The true power of site-specifically deuterated D-galactose lies in its diverse applications for dissecting complex biological systems.
Metabolic Labeling and Flux Analysis
Metabolic labeling with stable isotopes is a fundamental technique for studying the flow of molecules through metabolic pathways (metabolic flux).[7] By supplying cells or organisms with a deuterated sugar, researchers can trace its incorporation into various downstream metabolites and macromolecules, including glycoproteins and glycolipids.
Experimental Workflow: Tracing Galactose Metabolism
A typical metabolic labeling experiment using a site-specifically deuterated galactose would involve the following steps:
-
Cell Culture: Grow cells of interest in a standard culture medium.
-
Labeling: Replace the standard medium with a medium containing the deuterated galactose (e.g., D-Galactose-3,5-d2) and depleted of unlabeled galactose.
-
Incubation: Culture the cells for a defined period to allow for the uptake and metabolism of the labeled sugar.
-
Harvesting and Extraction: Harvest the cells and extract the metabolites and glycoproteins of interest.
-
Analysis: Analyze the incorporation of the deuterium label using mass spectrometry or NMR spectroscopy.
Data Interpretation:
The position of the deuterium label provides crucial information. For instance, tracing D-Galactose-3,5-d2 could help differentiate between the Leloir pathway (the primary pathway for galactose metabolism) and alternative pathways. The retention or loss of deuterium at specific positions in downstream metabolites can reveal the activity of different enzymes and the flux through branching pathways.
| Intermediate | Expected Deuterium Labeling | Pathway Indication |
| Galactose-1-phosphate | C-3, C-5 | Entry into Leloir pathway |
| UDP-Galactose | C-3, C-5 | Leloir pathway intermediate |
| UDP-Glucose | C-3, C-5 (if epimerization at C-4 doesn't involve C-H bond cleavage at C-3 or C-5) | Activity of UDP-galactose-4-epimerase (GALE) |
| Glycans | Incorporation of Gal-d2 | Glycoprotein biosynthesis |
Elucidating Enzyme Mechanisms and Kinetics
The kinetic isotope effect (KIE) is a powerful tool for studying the transition states of enzymatic reactions. By comparing the reaction rates of a substrate containing hydrogen versus deuterium at a specific position, researchers can determine if the bond to that position is broken in the rate-limiting step of the reaction.
Application to Galactose-Metabolizing Enzymes:
-
Galactokinase: An enzyme that phosphorylates galactose at the C-1 position. A KIE study with D-galactose deuterated at positions involved in binding or catalysis could reveal details about the enzyme's mechanism.
-
UDP-galactose-4-epimerase (GALE): This enzyme interconverts UDP-galactose and UDP-glucose. A KIE study using D-galactose deuterated at C-4 would be most direct, but deuteration at adjacent positions like C-3 and C-5 could reveal secondary KIEs, providing information about the conformational changes during the reaction.
Structural Analysis of Glycans by Mass Spectrometry and NMR Spectroscopy
The incorporation of site-specifically deuterated galactose into glycans provides a valuable handle for their structural analysis.
Mass Spectrometry (MS):
In MS-based glycomics, the mass increase from deuterium incorporation allows for the confident identification and relative quantification of galactose-containing glycans in complex mixtures.[8] Tandem MS (MS/MS) fragmentation of deuterated glycans can also provide information about the location of the galactose residue within the glycan structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for the detailed structural elucidation of glycans in solution.[9] However, the NMR spectra of complex glycans can be very crowded and difficult to interpret. Site-specific deuteration can simplify these spectra in several ways:
-
Signal Disappearance: The replacement of a proton with a deuteron at a specific position leads to the disappearance of the corresponding ¹H NMR signal, aiding in the assignment of neighboring protons.
-
Decoupling: The absence of ¹H-¹H scalar coupling at the deuterated site simplifies the splitting patterns of adjacent protons, further facilitating spectral assignment.
-
Conformational Analysis: Changes in NMR parameters, such as nuclear Overhauser effects (NOEs), upon deuteration can provide insights into the conformation and dynamics of the galactose residue within the glycan.
Future Perspectives and Conclusion
Site-specifically deuterated D-galactose, including the yet-to-be-explored D-Galactose-3,5-d2, represents a sophisticated class of molecular probes for glycobiology research. Their ability to provide detailed insights into metabolic pathways, enzyme mechanisms, and glycan structure makes them invaluable tools for both fundamental research and translational applications.
The development of more efficient and versatile synthetic routes for these labeled sugars will be crucial for their wider adoption. As our understanding of the glycome deepens, the demand for such precise analytical tools will undoubtedly increase, paving the way for new discoveries in areas such as cancer biology, immunology, and infectious diseases. The strategic application of site-specifically deuterated galactose will continue to be a key driver in advancing our knowledge of the complex world of glycans.
References
- Gupta, D., & Surolia, A. (1992). Synthesis of Specifically Deuteriated Derivatives of D-Galactose and D-Galactosamine.
-
Taylor & Francis Online. (2006, September 24). Synthesis of Specifically Deuteriated Derivatives of D-Galactose and D-Galactosamine. Retrieved from [Link]
-
PubMed. (2000, October 6). Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. Retrieved from [Link]
-
PubMed. (1998, June 16). Kinetic isotope effects as probes of the mechanism of galactose oxidase. Retrieved from [Link]
-
PubMed. (2013, May 24). One-pot three-enzyme synthesis of UDP-Glc, UDP-Gal, and their derivatives. Retrieved from [Link]
-
ACS Publications. (1967). Synthesis of D-galactose derivatives substituted at carbon-3. Retrieved from [Link]
-
Chinese Chemical Letters. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Retrieved from [Link]
-
ResearchGate. (A): Reaction scheme of the hydrogen/deuterium exchange on the anomeric... | Download Scientific Diagram. Retrieved from [Link]
-
PubMed. (2003, July 18). Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose in Aneurinibacillus thermoaerophilus L420-91T. Retrieved from [Link]
-
NCBI. (2021, September 28). Metabolic labeling of glycans by radioactive sugars. Retrieved from [Link]
-
Ludger. (2025, March 28). What are the Mass Spectrometry-based techniques for Glycan Analysis? Retrieved from [Link]
-
PMC. Mass Spectrometry of Glycans. Retrieved from [Link]
-
PubMed. Enzymatic synthesis and interconversion of UDP-D-glucose and UDP-D-galactose in the albumen gland of the snail, Helix pomatia. Retrieved from [Link]
-
Research Solutions Pages. Enzymatic synthesis of galactogen in the snall, Helix, pomatia. Retrieved from [Link]
-
PMC. Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]
-
Wiley Online Library. NMR Investigation of Protein‐Carbohydrate Interactions: The Recognition of Glycans by Galectins Engineered with Fluorotryptoph. Retrieved from [Link]
-
Immersive Training in the Glycosciences. Module 5: Metabolic Engineering/Glycan Labeling: Release & Detection Faculty Leader: Natasha Zachara. Retrieved from [Link]
-
ibresco. D-Galactose. Retrieved from [Link]
-
Springer Nature Experiments. Analysis of N-Linked Glycans by Mass Spectrometry. Retrieved from [Link]
-
TRACE: Tennessee. The Design and Synthesis of Different α-Linked Galactose Disaccharides. Retrieved from [Link]
-
MDPI. Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT). Retrieved from [Link]
-
Organic Chemistry II. 9.5 Degradation and Synthesis of Monosaccharides. Retrieved from [Link]
-
PMC. Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. Model Compounds for Visible Light Photoinitiators with Intriguing High Solubility. Retrieved from [Link]
-
Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]
-
BioSpectra, Inc. Excipient. Retrieved from [Link]
-
PMC. (2020, September 8). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Retrieved from [Link]
-
Spectroscopy Online. (2017, October 1). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Retrieved from [Link]
-
ACS Omega. (2019, August 19). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. Retrieved from [Link]
-
PMC. Computation of kinetic isotope effects for enzymatic reactions. Retrieved from [Link]
-
iris.unina.it. (2021, November 13). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Retrieved from [Link]
-
Bio-IT World. (2022, November 1). Rising Prevalence of Isotope Labeling Carbohydrates Drives Innovations at BOC Sciences. Retrieved from [Link]
-
Pearson. Predict the products obtained when D-galactose reacts with each r.... Retrieved from [Link]
-
ResearchGate. Quantitation of plasma C-13-galactose and C-13-glucose during exercise by liquid chromatography/isotope ratiomass spectrometry | Request PDF. Retrieved from [Link]
-
Vaia. Q56P To synthesize D-galactose, a stu... [FREE SOLUTION]. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Retrieved from [Link]
-
ChemRxiv. Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Retrieved from [Link]
Sources
- 2. 聚糖标记 [sigmaaldrich.com]
- 3. Kinetic isotope effects as probes of the mechanism of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 9. creative-biostructure.com [creative-biostructure.com]
D-Galactose-3,5-d2 solubility and solvent compatibility
An In-depth Technical Guide to the Solubility and Solvent Compatibility of D-Galactose-3,5-d2
Abstract
This technical guide provides a comprehensive overview of the solubility and solvent compatibility of D-Galactose-3,5-d2, a critical isotopically labeled monosaccharide for research in metabolic studies, pharmacokinetics, and as an internal standard in quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals who require detailed practical guidance on handling and preparing solutions of this compound. It synthesizes publicly available data, explains the physicochemical principles governing solubility, and provides field-proven protocols for solution preparation and validation.
Introduction: The Utility of Deuterated Galactose
D-Galactose is a naturally occurring aldohexose and a C-4 epimer of glucose, playing a fundamental role in cellular energy metabolism and glycosylation.[1] The isotopically labeled variant, D-Galactose-3,5-d2, substitutes hydrogen atoms with deuterium at the C-3 and C-5 positions. This substitution provides a powerful tool for researchers, primarily by increasing the molecular weight without substantially altering the biological activity. This mass shift is readily detectable by mass spectrometry, making D-Galactose-3,5-d2 an excellent internal standard for quantifying unlabeled galactose in complex biological matrices.[2]
Successful experimental outcomes hinge on the correct preparation of solutions. Poor solubility, solvent-induced degradation, or improper storage can lead to inaccurate concentration measurements and compromised data integrity. This guide addresses these challenges by providing a detailed examination of D-Galactose-3,5-d2's solubility profile and offering a logical framework for solvent selection and handling.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for predicting its behavior in different solvents.
| Property | Value | Source |
| Chemical Name | D-Galactose-3,5-d2 | - |
| Molecular Formula | C₆H₁₀D₂O₆ | - |
| Molecular Weight | ~182.17 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [3][4][5] |
| pKa (@ 25°C) | ~12.35 | [1][4][5] |
| Storage (Solid) | Room temperature; stable for ≥4 years | [6] |
Solubility Profile of D-Galactose
D-Galactose is a highly polar molecule with multiple hydroxyl (-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors. Its solubility is therefore dictated by the ability of a solvent to form favorable interactions with these groups.
Aqueous Solvents
Water is an excellent solvent for D-Galactose due to its ability to form extensive hydrogen bond networks. It is the preferred solvent for most biological applications, such as cell culture media additives and in vivo studies.[3]
Organic Solvents
The solubility in organic solvents is more variable and depends on the solvent's polarity and hydrogen bonding capacity.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate in hydrogen bonding, but their non-polar hydrocarbon portions reduce their overall solvating power for highly polar sugars compared to water. Solubility is generally low.[6][7] Studies have shown that the solubility of D-galactose in ethanol-water mixtures decreases significantly as the ethanol concentration increases.[7][8]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar aprotic solvents that can effectively solvate D-Galactose. They are excellent choices for preparing high-concentration stock solutions that can be further diluted into aqueous buffers for experiments.[6] It is critical to use anhydrous DMSO, as moisture contamination can reduce the solubility of the compound.[9]
Summary of Quantitative Solubility Data
The following table summarizes the reported solubility values for non-deuterated D-Galactose. These values should be considered a strong proxy for D-Galactose-3,5-d2.
| Solvent | Reported Solubility | Source(s) |
| Water | 600 - 650 g/L (600 - 650 mg/mL) | [4][5][10] |
| 100 mg/mL | [1][9][11][12] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [6][13] |
| Dimethyl Sulfoxide (DMSO) | 20 - 86.6 mg/mL | [6][9][11][13][14][15] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6][13] |
| Ethanol (EtOH) | ~1 mg/mL (or Insoluble) | [6][9][13] |
Note: Discrepancies in reported values are common and can arise from differences in methodology, temperature, and purity of the compound and solvents.
Solvent Compatibility and Stability
Beyond initial dissolution, the long-term stability of D-Galactose-3,5-d2 in solution is paramount.
-
Aqueous Stability: While highly soluble in water, aqueous solutions of D-galactose are not recommended for long-term storage. One supplier suggests not storing aqueous solutions for more than one day.[6] A stability study showed that degradation increases with higher concentrations, elevated temperatures, and the presence of certain buffers.[16] For instance, autoclaving galactose solutions in acetate buffers led to significant degradation (up to 21%), whereas solutions in water or phosphate buffer showed less than 5% degradation.[16] The estimated shelf-life of a filter-sterilized galactose solution in water at room temperature is about four and a half months.[16]
-
Organic Stock Solutions: Stock solutions prepared in anhydrous DMSO or DMF can be stored at -20°C or -80°C for extended periods. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation and moisture absorption.
-
pH Considerations: The pH of a 10-18% aqueous solution of D-Galactose is typically in the range of 5.0-7.0.[3][12][17] Extreme pH conditions, especially when combined with heat, can lead to degradation.[18]
-
Forced Degradation: Studies involving forced degradation show that D-Galactose is susceptible to degradation under thermal, acidic, basic, and oxidative stress.[18] This underscores the need for controlled storage conditions.
Practical Applications & Solvent Selection Guide
The choice of solvent is dictated entirely by the downstream application. The following decision-making framework provides guidance for common research scenarios.
Caption: Experimental workflow for determining compound solubility.
Methodology:
-
Preparation: Accurately weigh a small amount (e.g., 5.0 mg) of D-Galactose-3,5-d2 into a clear glass vial.
-
Solvent Addition: Add a precise starting volume of the test solvent (e.g., 100 µL) to the vial. This creates an initial high-concentration slurry.
-
Mixing: Cap the vial and vortex vigorously for at least 1 minute. If particles remain, place the vial in an ultrasonic bath for 5-10 minutes.
-
Observation: Visually inspect the solution for any undissolved solid material. A clear, particulate-free solution indicates complete dissolution.
-
Iteration:
-
If the solution is clear, the compound is soluble at that concentration. Record this value (e.g., >50 mg/mL). You can add more solute to find the saturation point or stop.
-
If solid remains, add another precise aliquot of solvent, recalculate the new theoretical concentration, and repeat steps 3 and 4.
-
-
Endpoint: Continue the iterative process until a clear solution is obtained. The highest concentration at which solid was still visible provides the approximate solubility limit.
Protocol: Preparation of a 20 mg/mL Stock Solution in DMSO
-
Material Preparation: Allow the vial of D-Galactose-3,5-d2 and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Weigh out the desired amount of D-Galactose-3,5-d2 (e.g., 10 mg) into a sterile, conical tube.
-
Solvent Dispensing: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 10 mg, add 500 µL of DMSO.
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid high temperatures. Sonication can also be used. [14]5. Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol: Analytical Verification (LC-MS)
To ensure the integrity of the prepared stock solution, its concentration and the isotopic purity of the compound should be verified. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique. [2][19]
-
Sample Preparation: Prepare a dilution series of the D-Galactose-3,5-d2 stock solution in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS Setup:
-
LC Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column, is often effective for sugars. [20] * Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with a small amount of buffer like formic acid.
-
MS Detection: Use an electrospray ionization (ESI) source in either positive or negative mode. Monitor for the molecular ions corresponding to both D-Galactose-3,5-d2 and any potential unlabeled D-Galactose.
-
-
Data Analysis: Integrate the peak area for the deuterated compound. This can confirm its presence and relative purity. For quantitative analysis, a calibration curve would be required.
Conclusion
D-Galactose-3,5-d2 is a highly polar molecule with excellent solubility in water and polar aprotic solvents like DMSO and DMF, but limited solubility in less polar organic solvents like ethanol. For biological applications, direct dissolution in aqueous buffers is recommended, with the caveat that solutions should be prepared fresh. For creating high-concentration stock solutions for long-term storage, anhydrous DMSO is the solvent of choice. By understanding the physicochemical principles outlined in this guide and adhering to the detailed protocols, researchers can ensure the accurate and effective use of this valuable isotopic tracer in their experiments.
References
-
Das Gupta, V. (1988). Stability of galactose in aqueous solutions. Journal of Pharmaceutical Sciences, 77(4), 366-369. [Link]
-
D(+)-Galactose, anhydrous. HiMedia Laboratories. [Link]
-
Lactose/D-Galactose. AAFCO. [Link]
-
GALACTOSE(D), Blend Batch, Plant Derived, EP, NF, LBLE, GMP Grade.* BioSpectra, Inc. [Link]
-
Gao, D. M., et al. (2010). Solubilities of Protocatechuic Aldehyde, Caffeic Acid, D-Galactose, and D-Raffinose Pentahydrate in Ethanol-Water Solutions. Journal of Chemical & Engineering Data, 55(10), 4379-4381. [Link]
-
Gao, D. M., Kobayashi, T., & Adachi, S. (2010). Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. Food Science and Technology Research, 16(4), 373-377. [Link]
-
Gao, D. M., Kobayashi, T., & Adachi, S. (2010). Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. ResearchGate. [Link]
-
D-Galactose, Plant Derived 2021 Validation Lots Real Time Stability Report. BioSpectra, Inc. [Link]
-
D-Galactose, Plant Derived 2021 Validation Lots Real Time Stability Report. BioSpectra, Inc. [Link]
-
HPLC Method for Analysis of Galactose on Primesep S2 Column. SIELC Technologies. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
-
Bouchard, B., et al. (2000). Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. Analytical Biochemistry, 284(1), 138-144. [Link]
-
Stability indicating Protocol: Galactose. BioSpectra, Inc. [Link]
-
D-Galactose + Ethanol - Chemical & Physical Properties. Cheméo. [Link]
-
GALACTOSE(D), Plant Derived, EP, NF, LBLE, Ultra Low LEI*, GMP Grade.** BioSpectra, Inc. [Link]
-
Predict the products obtained when d-galactose reacts with each reagent. Pearson+. [Link]
-
D-Galactose. The Merck Index Online. [Link]
Sources
- 1. D-Galactose CAS#: 59-23-4 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. biospectra.us [biospectra.us]
- 5. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. D(+)-Galactose BioChemica [itwreagents.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. D-Galactose | 59-23-4 [chemicalbook.com]
- 13. uprm.edu [uprm.edu]
- 14. D-Galactose | Alpha-D-galactose | hexose sugar | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. D -(+)-Galactose meets analytical specification of Ph. Eur., BP 59-23-4 [sigmaaldrich.com]
- 18. biospectra.us [biospectra.us]
- 19. resolvemass.ca [resolvemass.ca]
- 20. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: Probing Glycosylation and Central Carbon Metabolism with D-Galactose-3,5-d2
Abstract
Metabolic flux analysis (MFA) offers a dynamic snapshot of cellular physiology, moving beyond static metabolite concentrations to quantify the rates of metabolic reactions. Stable isotope tracers are the cornerstone of MFA, enabling the deconvolution of complex metabolic networks. While 13C-labeled glucose is widely used, alternative tracers are essential for probing specific pathways. This application note details the use of D-Galactose-3,5-d2 as a specialized tracer to investigate galactose metabolism, particularly the Leloir pathway, and its connections to glycosylation and central carbon metabolism. We provide a conceptual framework, detailed experimental protocols for mammalian cell culture, and guidelines for mass spectrometry-based analysis and data interpretation.
Introduction: Beyond Glucose - The Utility of Galactose Tracing
Cells dynamically rewire their metabolism in response to physiological and pathological stimuli. While glucose is the primary cellular fuel, other hexoses like galactose play critical roles, particularly as a precursor for synthesizing biomolecules.[1] Galactose is a key component of glycoproteins and glycolipids, making its metabolic fate crucial for understanding cellular processes like protein folding, cell signaling, and immune responses.
The metabolism of galactose is primarily handled by the Leloir pathway, which converts it into glucose-1-phosphate, a key node connecting it to glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis.[2][3] Studying the flux through this pathway is critical in various contexts:
-
Cancer Biology: Certain cancers, such as glioblastoma, can utilize galactose as an alternative energy source, making the Leloir pathway a potential therapeutic target.[4][5][6]
-
Galactosemia: Understanding flux in patients with genetic defects in Leloir pathway enzymes (e.g., GALT deficiency) is vital for diagnostics and monitoring treatment efficacy.[7]
-
Biopharmaceutical Production: In cell lines like Chinese Hamster Ovary (CHO) cells, galactose metabolism influences the glycosylation patterns of recombinant proteins, a critical quality attribute.[8]
D-Galactose-3,5-d2 is a powerful tool for these investigations. The deuterium labels at positions C-3 and C-5 are strategically placed to be retained through the key epimerization step of the Leloir pathway, allowing for robust tracking of the galactose carbon backbone as it is converted into UDP-glucose and enters central metabolism.
Scientific Principle: Tracing Deuterium Through the Leloir Pathway
The journey of D-Galactose-3,5-d2 begins with its transport into the cell, primarily via glucose transporters (GLUTs).[9] Once inside, it enters the Leloir pathway.
The Leloir Pathway consists of four key enzymatic steps: [3][10][11]
-
Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase (GALM). This step is required for the subsequent phosphorylation.[2]
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, consuming one molecule of ATP to produce galactose-1-phosphate (Gal-1-P). The deuterium labels at C-3 and C-5 remain untouched.
-
Uridyl-Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes a critical transfer reaction. It transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate (Glc-1-P).[12]
-
Epimerization: UDP-galactose-4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[13] This is the key step where the position of the tracer matters. The epimerization occurs at the C-4 position. Since our tracer is labeled at C-3 and C-5, the two deuterium atoms are retained during this conversion, resulting in the formation of UDP-glucose-3,5-d2.
The newly formed UDP-glucose-d2 can then be used for glycosylation reactions or be converted by phosphoglucomutase (PGM) into glucose-6-phosphate-d2, which can enter glycolysis or the PPP. By measuring the mass isotopomer distribution (MID) of these downstream metabolites, the relative contribution of exogenous galactose to these pathways can be quantified.
Experimental Design and Protocols
A successful stable isotope tracing experiment requires careful planning and execution. The general workflow involves cell culture in tracer-defined media, rapid quenching of metabolism, efficient metabolite extraction, and analysis by mass spectrometry.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is optimized for adherent mammalian cells in a 6-well plate format.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose and D-Galactose-free DMEM
-
D-Galactose-3,5-d2 (isotopic purity >98%)
-
Sterile PBS, trypsin-EDTA
-
6-well tissue culture plates
Procedure:
-
Prepare Tracer Medium: Prepare DMEM lacking glucose and galactose. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and the desired concentration of D-Galactose-3,5-d2 (e.g., 10 mM). If studying competition, a defined amount of unlabeled glucose can also be added. Causality: Using dialyzed serum is critical to remove endogenous small molecules like glucose and galactose, ensuring that the labeled tracer is the primary source.[14]
-
Cell Seeding: Seed cells in a 6-well plate using standard complete growth medium. Aim for a density that will result in ~70-80% confluency at the time of harvest.
-
Adaptation (Optional but Recommended): If cells are sensitive to glucose withdrawal, gradually adapt them to galactose-containing media over several passages before the final experiment.
-
Isotope Labeling: Once cells reach ~50% confluency, aspirate the standard medium, wash once with sterile PBS, and add 2 mL of the pre-warmed tracer medium to each well.
-
Incubation: Culture the cells in the tracer medium for a duration sufficient to reach isotopic steady state. This is typically equivalent to 2-3 cell doubling times but should be determined empirically. For many cancer cell lines, 24 hours is a suitable starting point.[15]
Protocol 2: Metabolite Quenching and Extraction
This protocol uses a cold methanol-based method for rapid quenching and extraction of polar metabolites.[16]
Materials:
-
Ice-cold 80% Methanol (HPLC-grade) stored at -80°C
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching: Place the 6-well plate on a metal block pre-chilled on dry ice. Aspirate the tracer medium as quickly as possible.
-
Extraction - Step 1: Immediately add 1 mL of ice-cold 80% methanol to each well. Causality: The cold methanol instantly halts enzymatic activity, preserving the metabolic state at the moment of harvest.
-
Cell Lysis: Place the plate back on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Collection: Use a cell scraper to detach the cell material from the bottom of the well. Transfer the entire methanol-cell lysate mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Storage: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Store at -80°C until LC-MS/MS analysis.
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the mass isotopomer distributions of key metabolites.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for separating the polar metabolites involved in galactose metabolism and glycolysis (e.g., sugar phosphates, UDP-sugars).
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode can be used.
-
Data Acquisition: For each metabolite of interest, it is necessary to monitor the signal for the unlabeled form (M+0) and all possible deuterated isotopologues (M+1, M+2, etc.). For D-Galactose-3,5-d2, the key isotopologue will be M+2.
| Metabolite | Precursor Ion (m/z) [M-H]- | Fragment Ion (m/z) | Notes |
| Galactose-1-Phosphate | 259.02 | 96.96 (PO3) | Isomeric with Glucose-1-Phosphate |
| Glucose-6-Phosphate | 259.02 | 96.96 (PO3) | Isomeric with other hexose-phosphates |
| UDP-Galactose | 565.04 | 323.03 (UDP) | Isomeric with UDP-Glucose |
| UDP-Glucose | 565.04 | 323.03 (UDP) | Isomeric with UDP-Galactose |
| Table 1: Example LC-MS/MS parameters for key metabolites in negative ion mode. These values are illustrative and require optimization on the specific instrument. The M+2 isotopologues would have a precursor m/z of +2.012 Da. |
Data Analysis and Interpretation
The raw data from the LC-MS/MS is a series of mass spectra or chromatograms for each isotopologue.
-
Peak Integration: Integrate the peak areas for each isotopologue (M+0, M+1, M+2...) of each metabolite.
-
Natural Abundance Correction: The measured intensities must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 17O). This is a critical step and is typically performed using established algorithms available in software packages like IsoCor or INCA.
-
Calculate Fractional Contribution: After correction, the fractional contribution (FC) of galactose to a downstream metabolite pool can be calculated. For a metabolite with a fully incorporated d2 label, the formula would be: FC = (Area of M+2) / (Sum of Areas of all Isotopologues)
-
Flux Modeling: For a more quantitative analysis, the corrected mass isotopomer distributions can be fed into metabolic flux analysis software (e.g., INCA, Metran). This software uses a metabolic network model to estimate the absolute or relative fluxes that best explain the observed labeling patterns.[17][18]
Interpreting the Results:
-
High M+2 in UDP-Galactose and UDP-Glucose: Confirms active flux through the Leloir pathway.
-
High M+2 in Glucose-6-Phosphate and Glycolytic Intermediates: Indicates that galactose is being utilized as a carbon source for energy production.
-
Comparing Conditions: By comparing the fractional contribution of the d2 label between different experimental conditions (e.g., cancer cells vs. normal cells, or drug-treated vs. control), researchers can infer how metabolic pathways are rewired. A decrease in M+2 labeling in UDP-sugars after treatment with a GALT inhibitor, for example, would validate the drug's mechanism of action.
Conclusion
Metabolic flux analysis using D-Galactose-3,5-d2 offers a nuanced view of cellular metabolism that complements traditional glucose-centric approaches. This stable isotope tracer provides a robust method for quantifying the flux through the Leloir pathway and assessing the contribution of galactose to glycosylation and central energy metabolism. The protocols and principles outlined in this application note provide a framework for researchers, scientists, and drug development professionals to employ this powerful technique in their studies of health and disease.
References
-
Microbe Notes. (2023). Galactose Metabolism: Enzymes, Steps, Pathways, Uses. [Link]
-
National Center for Biotechnology Information. (n.d.). Galactose Metabolism | Pathway. PubChem. [Link]
-
ResearchGate. (n.d.). Figure 1. Galactose metabolism (Leloir pathway and other routes).... [Link]
-
The Medical Biochemistry Page. (2025). Galactose Metabolism. [Link]
-
Wikipedia. (n.d.). Galactose. [Link]
-
Ancey, P. B., et al. (2021). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. Cancers (Basel). [Link]
-
Ancey, P. B., et al. (2024). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Cancers (Basel). [Link]
-
Schadewaldt, P., et al. (2004). Stable-isotope dilution analysis of galactose metabolites in human erythrocytes. Rapid Communications in Mass Spectrometry. [Link]
-
MDPI. (2024). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. [Link]
-
Taylor & Francis Online. (n.d.). Leloir pathway – Knowledge and References. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 37: Galactose and Galactose Tracers in Metabolic Studies. [Link]
-
ResearchGate. (n.d.). (PDF) Quantitative analysis of galactose using LDI-TOF MS based on a TiO2 nanowire chip. [Link]
-
Semantic Scholar. (n.d.). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. [Link]
-
Wikipedia. (n.d.). Uridine diphosphate galactose. [Link]
-
Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Clinical Chemistry. [Link]
-
Yuan, J., et al. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology. [Link]
-
PathWhiz. (n.d.). Galactose Degradation/Leloir Pathway. [Link]
-
Parida, P. K., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols. [Link]
-
Musick, W. D., & Wells, W. W. (1974). Studies on galactose metabolism in heart and brain: the identification of D-galactose 6-phosphate in brains of galactose-intoxicated chicks and rat hearts perfused with galactose. Archives of Biochemistry and Biophysics. [Link]
-
Creek, D. J. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. [Link]
-
Torres, M., et al. (2019). Metabolic flux analysis during galactose and lactate co-consumption reveals enhanced energy metabolism in continuous CHO cell cultures. Chemical Engineering Science. [Link]
-
Mäkelä, M. R., et al. (2022). Detailed analysis of the D-galactose catabolic pathways in Aspergillus niger reveals complexity at both metabolic and regulatory level. Fungal Genetics and Biology. [Link]
-
Van Overtveldt, S., et al. (2018). Uridine Diphosphate Glucose 4-Epimerase and β-1,4-Galactosyltransferase from the Oyster Magallana gigas as Valuable Biocatalysts for the Production of Galactosylated Products. Marine Drugs. [Link]
-
Hidalgo, A., et al. (2011). Enhanced UDP-glucose and UDP-galactose by homologous overexpression of UDP-glucose pyrophosphorylase in Lactobacillus casei. Applied Microbiology and Biotechnology. [Link]
-
JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. [Link]
-
Kozak, L. P., & Wells, W. W. (1971). Studies on the metabolic determinants of D-galactose-induced neurotoxicity in the chick. Journal of Neurochemistry. [Link]
-
ResearchGate. (n.d.). Metabolic flux analysis with isotope tracing using deuterium-labelled.... [Link]
-
Wang, Y., et al. (2024). Time-resolved map of serum metabolome profiling in D-galactose-induced aging rats with exercise intervention. iScience. [Link]
-
Galtieri, A., et al. (2020). d-Galactose Decreases Anion Exchange Capability through Band 3 Protein in Human Erythrocytes. Antioxidants. [Link]
-
Ehret, V., et al. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Advanced Science. [Link]
-
Lamerz, A. C., et al. (2015). Depletion of UDP-Glucose and UDP-Galactose Using a Degron System Leads to Growth Cessation of Leishmania major. PLOS Neglected Tropical Diseases. [Link]
-
Longo, V., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link]
-
Shlomi, T., & Fan, J. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites. [Link]
-
Tagkopoulos Lab. (2019). Applications of Metabolic Flux Analysis (MFA). [Link]
-
ResearchGate. (n.d.). Biosynthesis of UDP-α-D-galactose in various organisms.... [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Galactose - Wikipedia [en.wikipedia.org]
- 4. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. PathWhiz [smpdb.ca]
- 12. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Uridine diphosphate galactose - Wikipedia [en.wikipedia.org]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing D-Galactose-3,5-d2 solutions for metabolic labeling studies
Application Note & Protocol
Topic: Preparing and Applying D-Galactose-3,5-d2 for High-Fidelity Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Deuterated Galactose in Glycan Analysis
Metabolic labeling with stable isotopes is a powerful technique for dissecting the dynamics of biological systems.[1] By introducing atoms with a heavier, non-radioactive isotope (such as Deuterium, ²H) into metabolic precursors, researchers can trace their incorporation into downstream biomolecules, providing a kinetic snapshot of synthesis, turnover, and flux.[2] D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in glycobiology.[3] It serves as a crucial building block for the biosynthesis of glycoproteins and glycolipids, making it a prime target for isotopic labeling to study the complex processes of glycosylation.[4]
The use of D-Galactose specifically deuterated at the C-3 and C-5 positions (D-Galactose-3,5-d2) offers a distinct advantage. These positions are not stereocenters and are less likely to undergo enzymatic exchange during the initial stages of galactose metabolism via the Leloir pathway, ensuring the isotopic label is retained as the sugar is incorporated into nucleotide sugar precursors like UDP-galactose.[5] This high-fidelity tracing is paramount for accurate quantification and structural elucidation of newly synthesized glycans by mass spectrometry.
This application note provides a comprehensive guide for the preparation and use of D-Galactose-3,5-d2 solutions for metabolic labeling studies in cultured cells. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to ensure experimental success, from initial stock solution preparation to considerations for downstream analysis.
Foundational Principles: Ensuring Isotopic and Biological Integrity
The Criticality of Aseptic and Heat-Free Sterilization
Carbohydrate solutions are highly susceptible to degradation under heat. Autoclaving, a common sterilization method involving high-pressure steam, can lead to the caramelization and breakdown of sugars, including galactose.[6] This not only alters the concentration of the tracer but can also generate byproducts that may be toxic to cells or interfere with metabolic processes.
Therefore, sterile filtration is the mandatory and only recommended method for sterilizing D-Galactose-3,5-d2 solutions. [6][7] Using a 0.22 µm filter effectively removes microbial contaminants without compromising the chemical integrity of the deuterated sugar.[8]
Maintaining Isotopic Purity: Solvent Choice and Storage
The stability of the carbon-deuterium (C-D) bond is fundamental to the success of any deuterium-based labeling study. While C-D bonds are generally stable, the potential for hydrogen-deuterium (H-D) exchange exists, particularly in protic solvents (like water) and under non-neutral pH conditions.
For D-Galactose-3,5-d2, the deuterium atoms are covalently bonded to carbon and are not considered readily exchangeable under physiological pH. However, to maximize isotopic integrity and prevent any potential for back-exchange over time, best practices for preparation and storage are essential.
-
Solvent: Use high-purity, sterile water (e.g., cell culture grade, Milli-Q) or a suitable sterile buffer like Phosphate-Buffered Saline (PBS) for preparing solutions.
-
pH: Maintain a neutral pH (7.0-7.4) for stock solutions.
-
Storage: Aqueous stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize any potential for degradation or exchange. Long-term storage of aqueous solutions is not recommended.[9] The lyophilized powder, however, is stable for years when stored under appropriate conditions (cool, dry, and protected from light).[10][11]
Detailed Protocols
Protocol 1: Preparation of a 200 mM Sterile Stock Solution of D-Galactose-3,5-d2
This protocol details the preparation of a concentrated, sterile stock solution that can be diluted into cell culture media for labeling experiments.
Materials:
-
D-Galactose-3,5-d2 powder (assume MW ≈ 182.17 g/mol , check supplier information)
-
Sterile, cell culture grade water or PBS, pH 7.2-7.4
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (10 mL or appropriate size)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
-
Calibrated analytical balance
-
Laminar flow hood (Biological Safety Cabinet, Class II)
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Calculate the required mass: To prepare 10 mL of a 200 mM stock solution:
-
Moles = Concentration (M) x Volume (L) = 0.2 mol/L x 0.01 L = 0.002 moles
-
Mass (g) = Moles x Molecular Weight ( g/mol ) = 0.002 mol x 182.17 g/mol = 0.3643 g (or 364.3 mg)
-
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh 364.3 mg of D-Galactose-3,5-d2 powder directly into the sterile tube.
-
Dissolution: Add 8 mL of sterile, room temperature cell culture grade water or PBS to the conical tube. Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with the sterile water or PBS. Invert the tube gently several times to ensure a homogenous solution.
-
Sterile Filtration: Draw the entire 10 mL of the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Aliquoting and Storage: Dispense the filtered solution into sterile, clearly labeled cryovials or microcentrifuge tubes in desired volumes (e.g., 500 µL). Store the aliquots immediately at -20°C for short-to-medium-term use or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Workflow for Sterile Stock Solution Preparation
Caption: Workflow for preparing sterile D-Galactose-3,5-d2 stock solution.
Protocol 2: Metabolic Labeling of Adherent Cells (e.g., CHO, HEK293)
This protocol provides a general framework for replacing standard media with media containing the deuterated galactose tracer. Optimization is recommended for specific cell lines and experimental goals.
Materials:
-
Healthy, sub-confluent culture of adherent cells (e.g., 6-well plate format)
-
Complete growth medium (e.g., DMEM, Ham's F12)
-
Glucose-free and Galactose-free version of the base medium
-
Sterile D-Galactose-3,5-d2 stock solution (from Protocol 1)
-
Sterile unlabeled D-Galactose and D-Glucose stock solutions (for control and custom media)
-
Dialyzed Fetal Bovine Serum (dFBS), if applicable
-
Sterile PBS
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure:
-
Prepare Labeling Medium:
-
In a laminar flow hood, prepare your desired labeling medium using the glucose/galactose-free base.
-
Example for a final concentration of 10 mM D-Galactose-3,5-d2 in 50 mL of medium: Add 2.5 mL of the 200 mM stock solution to 47.5 mL of the base medium.
-
Supplement with other components as required (e.g., glutamine, dFBS, antibiotics).
-
Prepare a control medium using an equivalent concentration of unlabeled D-Galactose.
-
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well) at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of labeling. Allow cells to adhere and grow overnight.
-
Initiate Labeling:
-
Aspirate the existing growth medium from the wells.
-
Gently wash the cell monolayer once with sterile, pre-warmed PBS to remove residual unlabeled sugars.
-
Aspirate the PBS and immediately add the pre-warmed labeling medium (e.g., 2 mL per well for a 6-well plate).
-
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired labeling period. Incubation times can range from a few hours to several days (e.g., 24, 48, 72 hours) depending on the turnover rate of the glycans of interest and the goal of achieving steady-state labeling.[10][12]
-
Harvesting Cells:
-
After the incubation period, place the plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells for downstream analysis (e.g., by trypsinization followed by centrifugation, or by direct lysis in the well).[13] For metabolomics, snap-freeze the cell pellet in liquid nitrogen and store at -80°C.
-
Experimental Design and Data Interpretation
Concentration and Incubation Time
The optimal concentration and incubation time are critical parameters that must be empirically determined.
| Parameter | Recommended Starting Range | Rationale & Considerations |
| Concentration | 1 - 20 mM | Lower concentrations (1-5 mM) may be sufficient for sensitive mass spectrometers and can minimize potential metabolic perturbations.[14] Higher concentrations (10-20 mM) can drive incorporation but may alter cellular metabolism.[15] Some cell lines, like CHO cells, may have reduced growth rates when galactose is the primary carbon source.[10] |
| Incubation Time | 24 - 72 hours | The goal is often to reach isotopic steady-state, where the rate of label incorporation equals the rate of turnover. This depends on the half-life of the glycoproteins of interest. A time-course experiment (e.g., harvesting at 12, 24, 48, and 72 hours) is highly recommended to determine the optimal labeling window for your system. |
Downstream Analysis: Mass Spectrometry
Following labeling, the incorporation of D-Galactose-3,5-d2 into glycoproteins can be analyzed by mass spectrometry. This typically involves:
-
Protein Extraction and Digestion: Cells are lysed, and the protein fraction is isolated. Proteins are then digested (e.g., with trypsin) to generate peptides and glycopeptides.[16]
-
Glycan Release: N-glycans are typically released from glycopeptides using the enzyme PNGase F.[16]
-
Enrichment and Purification: Glycans or glycopeptides are enriched and purified from the complex mixture, often using techniques like solid-phase extraction.[17]
-
MS Analysis: The purified glycans are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS). The incorporation of D-Galactose-3,5-d2 will result in a mass shift of +2 Da for each labeled galactose residue in a glycan structure.[9] This allows for the differentiation and quantification of newly synthesized glycans from the pre-existing pool.
Data Interpretation Pathway
Caption: From labeled cells to biological data.
References
-
Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by D-Galactose. (2015). PubMed. [Link]
-
Stability of galactose in aqueous solutions. (n.d.). PubMed. [Link]
-
Glycoprotein N-glycan preparation for MS analysis. (n.d.). Caltech. [Link]
-
Time-resolved map of serum metabolome profiling in D-galactose-induced aging rats with exercise intervention. (2024). PubMed. [Link]
-
Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by D-Galactose. (2025). ResearchGate. [Link]
-
In-Depth Mass Spectrometry-Based Glycoproteomics: Advances in Sample Preparation, Measurement and Data-Analysis of Glycoproteins. (n.d.). MPG.PuRe. [Link]
-
Oral administration of D-galactose increases brain tricarboxylic acid cycle enzymes activities in Wistar rats. (2021). PubMed. [Link]
-
Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. (2023). MDPI. [Link]
-
Advances in Mass Spectrometry-based Glycoproteomics. (n.d.). PMC. [Link]
-
Cell Sample Preparation for Mass Spectrometry Analysis. (n.d.). UT Health San Antonio. [Link]
-
Incorporation of D-galactose into glycoproteins. (1965). PubMed. [Link]
-
Analysis of concentration and (13)C enrichment of D-galactose in human plasma. (2000). PubMed. [Link]
-
d-Galactose Decreases Anion Exchange Capability through Band 3 Protein in Human Erythrocytes. (2020). MDPI. [Link]
-
Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes. (n.d.). PLOS One. [Link]
-
Lactose/D-Galactose. (n.d.). AAFCO. [Link]
-
Engineering CHO cell metabolism for growth in galactose. (2011). PMC. [Link]
-
L-ARABINOSE & D-GALACTOSE (Rapid). (n.d.). Megazyme. [Link]
-
Differing Roles for Clostridium acetobutylicum's Galactose Utilization Pathways. (n.d.). BENTHAM OPEN. [Link]
-
Deuterium metabolic imaging (DMI) is a novel, non-invasive method to map metabolism from deuterated substrates in 3D. (n.d.). ISMRM. [Link]
-
Differential Effects of D-Galactose Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency. (2022). Frontiers. [Link]
-
Metabolic characterization of a CHO cell size increase phase in fed-batch cultures. (2017). SpringerLink. [Link]
-
d-Galactose Decreases Anion Exchange Capability through Band 3 Protein in Human Erythrocytes. (2020). PMC. [Link]
-
Sterilize a 30% sucrose solution. (2020). Reddit. [Link]
-
Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. (n.d.). FDA. [Link]
-
Sterile Cell Culture Preparation. (n.d.). Sartorius. [Link]
-
Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. (2022). MDPI. [Link]
-
Maintaining Proper Sterile Storage Conditions. (2018). Infection Control Today. [Link]
-
Detailed analysis of the D-galactose catabolic pathways in Aspergillus niger reveals complexity at both metabolic and regulatory level. (2026). ResearchGate. [Link]
-
20% (W/V) Galactose Solution 1000 Ml Sterile 2 Pack. (n.d.). Cenmed. [Link]
-
Quantification of extracellular UDP-galactose. (n.d.). PMC. [Link]
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. (n.d.). PMC. [Link]
-
Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity. (n.d.). The University of Liverpool Repository. [Link]
-
D-Galactose (ECMDB00143) (M2MDB000054). (2015). ECMDB. [Link]
-
Determination of Sugar Composition of Polysaccharides in Caesalpinia pulcherrima Galactomannan Solution Using HPTLC. (n.d.). ResearchGate. [Link]
-
Chemical transformations of glucose in solutions for peritoneal dialysis after sterilization and during storage. (2018). ResearchGate. [Link]
-
D-galactose supplementation in individuals with PMM2-CDG: results of a multicenter, open label, prospective pilot clinical trial. (n.d.). Orphanet Journal of Rare Diseases. [Link]
-
Structural and Thermal Stability Characterization of Escherichia coli d-Galactose/d-Glucose-Binding Protein. (n.d.). PMC. [Link]
Sources
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of D-galactose into glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing Roles for Clostridium acetobutylicum’s Galactose Utilization Pathways [scirp.org]
- 6. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Engineering CHO cell metabolism for growth in galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Effects of D-Galactose Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency [frontiersin.org]
- 12. d-nb.info [d-nb.info]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. d-Galactose Decreases Anion Exchange Capability through Band 3 Protein in Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes | PLOS One [journals.plos.org]
- 16. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 17. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Kinetic Isotope Effect Studies Using D-Galactose-3,5-d2
An Application and Protocol Guide for Researchers
Abstract
The kinetic isotope effect (KIE) is a cornerstone technique in mechanistic enzymology, offering profound insights into the bond-breaking and forming events that constitute the rate-limiting steps of catalysis. The strategic substitution of hydrogen with deuterium at specific molecular positions can measurably alter reaction rates, providing a sensitive probe of transition state structure. This guide focuses on the application of D-Galactose-3,5-d2, a specialized isotopic tracer, for elucidating the mechanisms of galactose-metabolizing enzymes. Unlike probes designed to measure primary KIEs at the site of reaction (e.g., C-6), labeling at the C-3 and C-5 positions is uniquely suited for investigating secondary kinetic isotope effects . These effects arise from changes in hybridization, coordination, and the steric environment during catalysis, revealing subtle but critical aspects of enzyme function. This document provides the theoretical foundation, detailed experimental protocols, data interpretation frameworks, and troubleshooting advice required to successfully employ D-Galactose-3,5-d2 in your research.
Part 1: The Principle - Probing the Transition State with Secondary KIEs
The classical kinetic isotope effect is predicated on the difference in zero-point vibrational energy between a C-H and a C-D bond. A C-D bond is stronger and requires more energy to break, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step (a primary KIE).[1][2]
However, the power of isotopic labeling extends beyond the immediate site of bond cleavage. Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position that is not directly involved in bond breaking but whose environment changes between the ground state and the transition state.[3] D-Galactose-3,5-d2 is an exemplary tool for this purpose.
Why C-3 and C-5? For many enzymes acting on galactose, such as Galactose Oxidase (oxidation at C-6) or UDP-Galactose 4-epimerase (inversion of stereochemistry at C-4), the C-H bonds at C-3 and C-5 remain intact.[4][5] However, the transition states of these reactions may involve:
-
Changes in Ring Pucker: The galactose ring may adopt a different conformation to facilitate catalysis.
-
Hybridization Changes: The hybridization of adjacent carbons (like C-4 or C-6) can shift from sp³ towards sp², altering the vibrational modes of the C-H/D bonds at C-3 and C-5.[6]
-
Steric or Electrostatic Interactions: The orientation of hydrogens at C-3 and C-5 can influence how the substrate is positioned and stabilized within the active site.
A measured SKIE using D-Galactose-3,5-d2 provides direct evidence that the environments of these positions are altered during the rate-limiting step, offering clues about the geometry of the transition state.
Caption: Probing Transition State Changes with Secondary KIEs.
Part 2: Experimental Design and Protocols
A successful KIE experiment hinges on the precise and reproducible measurement of reaction rates for both the deuterated and non-deuterated (protio) substrates under identical conditions.
Critical Pre-Experimental Considerations
-
Isotopic Purity: The D-Galactose-3,5-d2 must be of the highest possible isotopic purity (>98%). Any contamination with protio-galactose will suppress the observed KIE, leading to an artificially low value.
-
Substrate Concentration: Ensure substrate concentrations are identical between the 'H' and 'D' experiments. Accurately determine the concentration of both stock solutions.
-
Enzyme Purity and Activity: Use a highly purified enzyme preparation. Confirm its activity and stability in the chosen reaction buffer and conditions before initiating KIE studies.
-
Rate-Limiting Step: The interpretation of a KIE is only meaningful if the step being influenced by the isotope is, in fact, rate-limiting. Initial steady-state kinetics should be performed to understand the enzyme's mechanism.[4][7]
Protocol 1: Direct Measurement of Product Formation via HPLC-MS
This is the gold-standard approach when the product can be chromatographically separated and sensitively detected.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a concentrated stock of your buffer (e.g., 1 M Tris-HCl, pH 7.5). Ensure all components are filtered.
-
Substrate Stocks: Prepare highly accurate 100 mM stock solutions of D-Galactose and D-Galactose-3,5-d2 in nuclease-free water. Verify concentrations via a quantitative method if possible.
-
Enzyme Stock: Prepare a concentrated stock of your enzyme in a suitable storage buffer. Determine its specific activity.
-
Quenching Solution: Prepare a solution to instantly stop the reaction (e.g., 2 M Perchloric Acid or 20% Trichloroacetic Acid).
-
-
Reaction Setup (Perform in parallel for 'H' and 'D' substrates):
-
In a microcentrifuge tube on ice, prepare a master mix for at least 10 time points. For a single 100 µL reaction:
-
70 µL Nuclease-Free Water
-
10 µL 10x Reaction Buffer
-
10 µL 100 mM Substrate (D-Galactose or D-Galactose-3,5-d2)
-
-
Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Time Course:
-
Initiate the reaction by adding 10 µL of a pre-determined concentration of the enzyme. Mix quickly but gently.
-
At defined intervals (e.g., 0, 30, 60, 120, 240, 480 seconds), withdraw a 100 µL aliquot and immediately add it to a tube containing 100 µL of ice-cold Quenching Solution. Vortex to mix.
-
The "0" time point should be taken by adding the enzyme to the quench solution before adding the reaction mix.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated HPLC-MS method to quantify the amount of product formed.
-
-
Data Analysis:
-
Plot product concentration versus time for both the 'H' and 'D' reactions.
-
Determine the initial velocity (v₀) by fitting the linear portion of each curve.
-
The observed KIE is the ratio of the initial velocities: KIE = v₀(H) / v₀(D) .
-
Protocol 2: Coupled Spectrophotometric Assay
This method is ideal when the primary reaction product can be used by a second "coupling" enzyme to produce a chromogenic output (e.g., NADH).
Example: An enzyme that converts D-Galactose to a product 'P', which is then a substrate for a dehydrogenase that reduces NAD⁺ to NADH.
Methodology:
-
Reaction Mixture Preparation (in a 1 mL cuvette):
-
850 µL Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)
-
50 µL 20 mM NAD⁺
-
50 µL 200 mM Substrate (D-Galactose or D-Galactose-3,5-d2)
-
Sufficient units of the coupling dehydrogenase enzyme.
-
Equilibrate in a temperature-controlled spectrophotometer at 37°C.
-
-
Reaction Initiation and Monitoring:
-
Obtain a stable baseline reading at 340 nm.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the primary enzyme.
-
Continuously monitor the increase in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance curve.
-
Perform this for a range of substrate concentrations for both 'H' and 'D' substrates.
-
The KIE on Vmax is the ratio of the rates at saturating substrate concentrations. The KIE on Vmax/Km is determined from the ratio of rates at low substrate concentrations.
-
Part 3: Data Interpretation
The magnitude of the SKIE provides crucial mechanistic clues.
| Observed SKIE (kH/kD) | Interpretation |
| ≈ 1.0 (Unity) | No significant change in the environment or bonding at the C-3 and C-5 positions occurs in the rate-limiting transition state. |
| > 1.0 (Normal) | The C-H(D) bonds at the labeled positions are sterically more crowded or experience restricted vibration in the transition state compared to the ground state. This is often seen when an adjacent center moves from sp³ to sp² hybridization.[3] |
| < 1.0 (Inverse) | The C-H(D) bonds are less sterically hindered or have more vibrational freedom in the transition state. This can occur when an adjacent center moves from sp² to sp³ hybridization. |
For example, in UDP-galactose 4-epimerase, which proceeds through an oxidized intermediate, a normal SKIE with D-Galactose-3,5-d2 might be expected as the C4 carbon transiently adopts sp² character, stiffening the adjacent C-H/D bonds.[5][7][8]
Part 4: Visualization of the Experimental Workflow
The following diagram illustrates the comprehensive workflow for conducting KIE experiments.
Caption: A comprehensive workflow for KIE determination.
Part 5: Troubleshooting and Advanced Considerations
-
KIE Value is Exactly 1.0: Before concluding no effect, re-verify substrate concentrations and check for any contaminants in the deuterated stock. Ensure the reaction is in the linear range and the enzyme is not saturated with a different, non-isotopically sensitive step (see below).
-
Commitment to Catalysis: In a multi-step reaction, if a slow, non-isotopically sensitive step (like product release) occurs after the chemical step, the observed KIE will be suppressed and will not reflect the true intrinsic KIE. This can be investigated by analyzing the kinetics of mutant enzymes or under different conditions.[9]
-
Tunneling: While less common for secondary KIEs, unusually large primary KIEs (>7 at room temp) can indicate quantum mechanical tunneling.[4][6] This is a fascinating phenomenon where the hydrogen nucleus passes through the activation barrier rather than over it.
By providing a window into the fleeting transition state, KIE studies with D-Galactose-3,5-d2 offer a level of mechanistic detail that is difficult to achieve with other methods. This powerful technique is indispensable for fundamental enzyme characterization and for the rational design of inhibitors in drug discovery.[10][11][12]
References
- Title: Kinetic isotope effects as probes of the mechanism of galactose oxidase Source: PubMed, National Institutes of Health URL
- Title: Enzyme kinetics in mammalian cells. I.
- Title: MECHANISM OF ACTION OF UDPGal-4-EPIMERASE: ISOTOPE EFFECT STUDIES Source: Journal of Biological Chemistry URL
- Title: Acid-base catalysis by UDP-galactose 4-epimerase: correlations of kinetically measured acid dissociation constants with thermodynamic values for tyrosine 149 Source: PubMed, National Institutes of Health URL
- Title: The radical chemistry of galactose oxidase Source: Journal of Inorganic Biochemistry URL
- Title: A Comparative Analysis of L-Galactose and D-Galactose Metabolism: Pathways, Enzymology, and Regulation Source: Benchchem URL
- Title: Acid−Base Catalysis by UDP-Galactose 4-Epimerase: Correlations of Kinetically Measured Acid Dissociation Constants with Thermodynamic Values for Tyrosine 149 Source: ACS Publications, Biochemistry URL
- Title: Galactose Metabolism Source: The Medical Biochemistry Page URL
- Title: Use of Isotopes in Enzyme Kinetic Mechanism Analysis Source: Springer Link URL
- Title: Kinetic isotope effect Source: Wikipedia URL
- Title: Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes Source: PMC, National Institutes of Health URL
- Title: Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies Source: PMC, National Institutes of Health URL
- Title: The kinetic isotope effect in the search for deuterated drugs Source: American Association of Pharmaceutical Scientists URL
- Title: Applications of Deuterium in medicinal chemistry Source: Biojiva URL
- Title: Deuterium in drug discovery: progress, opportunities and challenges Source: PMC, National Institutes of Health URL
- Title: Kinetic Isotope Effects in Organic Chemistry Source: Macmillan Group, Princeton University URL
- Title: Kinetic Isotope Effect: Principles and its use in mechanism investigation Source: EPFL URL
Sources
- 1. Portico [access.portico.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Kinetic isotope effects as probes of the mechanism of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 7. Acid-base catalysis by UDP-galactose 4-epimerase: correlations of kinetically measured acid dissociation constants with thermodynamic values for tyrosine 149 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. biojiva.com [biojiva.com]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving overlapping NMR signals with D-Galactose-3,5-d2
A Guide to Resolving Overlapping NMR Signals for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of carbohydrates. However, researchers frequently encounter a significant bottleneck: severe signal overlap in ¹H NMR spectra.[1][2] Monosaccharides like D-galactose contain multiple non-equivalent protons in similar chemical environments, leading to a dense, poorly resolved cluster of signals, particularly in the 3.6–4.1 ppm region.[3][4][5] This guide provides a comprehensive technical overview, troubleshooting advice, and step-by-step protocols for utilizing site-specific isotopic labeling—specifically with D-Galactose-3,5-d2—to overcome these challenges. By replacing protons at the C3 and C5 positions with deuterium, we can systematically simplify complex spectra, enabling unambiguous signal assignment and deeper structural insights.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles behind using D-Galactose-3,5-d2 in NMR spectroscopy.
Q1: Why is there so much signal overlap in the NMR spectrum of galactose?
The ¹H NMR spectrum of D-galactose is complex due to its multiple chiral centers and the presence of two anomers (α and β) in solution.[3][6] This results in two sets of signals for the seven ring protons (H1 to H6, H6'). The protons on the pyranose ring (H2, H3, H4, H5), excluding the anomeric H1 proton, have very similar electronic environments, causing their chemical shifts to fall within a narrow range, typically between 3.6 and 4.1 ppm. This congestion makes it extremely difficult to assign individual resonances or analyze their coupling patterns from a standard 1D ¹H spectrum.
Q2: How does replacing protons with deuterium (²H) simplify an NMR spectrum?
Deuterium has a nuclear spin of 1 and a much smaller gyromagnetic ratio compared to a proton (spin-1/2). This has two primary effects on a ¹H NMR experiment:
-
Signal Disappearance: The deuterium signals are not observed in a standard ¹H NMR spectrum. By replacing ¹H with ²H at a specific position, that proton's signal is effectively eliminated from the spectrum.[7][8]
-
Coupling Removal: Scalar (J) coupling between ¹H and ²H is much weaker than ¹H-¹H coupling and is typically not resolved.[9] Therefore, deuteration not only removes the signal of the substituted proton but also eliminates its coupling interactions with neighboring protons. This simplifies the splitting patterns (multiplicity) of the remaining adjacent proton signals, often converting complex multiplets into simpler, more interpretable patterns like doublets or triplets.[7][10]
Q3: What is the specific advantage of deuterating the C3 and C5 positions of D-galactose?
The rationale for choosing the C3 and C5 positions is strategic and rooted in the typical coupling network of the galactose spin system.
-
Targeting the Crowded Region: Both H3 and H5 resonate in the most congested area of the spectrum. Removing their signals directly reduces the number of peaks in this overlapped region.
-
Simplifying Key Neighbors:
-
H3 Deuteration: This removes the J-couplings to H2 and H4. The signal for H2, which was a doublet of doublets (coupled to H1 and H3), becomes a simple doublet (coupled only to H1). The H4 signal is similarly simplified.
-
H5 Deuteration: This removes couplings to H4 and the two H6 protons. This is particularly useful for resolving the H6/H6' signals, which are often complicated by their coupling to H5.
-
The diagram below illustrates how this targeted deuteration breaks up the complex spin system.
Caption: Effect of deuteration on the galactose J-coupling network.
Q4: Will I still be able to determine the anomeric configuration (α vs. β)?
Yes. The anomeric configuration is determined by the coupling constant between H1 and H2 (³J(H1,H2)).[11]
-
A large coupling constant (~8 Hz) indicates a trans-diaxial relationship, characteristic of the β-anomer .
-
A small coupling constant (~3-4 Hz) indicates a cis relationship, characteristic of the α-anomer .
Since neither H1 nor H2 is deuterated in D-Galactose-3,5-d2, this crucial diagnostic coupling remains intact and becomes easier to measure due to the simplification of the H2 signal.
Part 2: Troubleshooting Guide
This section provides solutions to common issues encountered during experiments with D-Galactose-3,5-d2.
Issue 1: My ¹H spectrum is still too crowded to interpret, even with the deuterated sample.
-
Plausible Cause A: Insufficient Isotopic Purity. The sample may contain a significant percentage of unlabeled D-Galactose.
-
Solution: Verify the isotopic enrichment of your D-Galactose-3,5-d2 sample, if possible, via mass spectrometry. If purity is low, the benefits of deuteration will be diminished. Ensure you are sourcing from a reputable supplier.
-
-
Plausible Cause B: Sample Complexity. Your sample may be a complex mixture (e.g., an oligosaccharide containing the deuterated galactose unit). While simplification within the galactose spin system is achieved, overlap with signals from other sugar residues can still occur.
-
Solution: Employ 2D NMR Spectroscopy. Two-dimensional experiments are essential for resolving signals in complex molecules.[12]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which remaining protons are coupled. For the deuterated galactose unit, you should see a cross-peak between H1 and H2, but no cross-peaks involving H3 or H5.[13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This is extremely powerful for resolving overlap, as ¹³C chemical shifts are much more dispersed than ¹H shifts.[11][12] You will observe no cross-peaks for the C3-D3 and C5-D5 positions in the HSQC spectrum.
-
-
-
Plausible Cause C: Poor Spectrometer Shimming. An inhomogeneous magnetic field (poor shimming) will cause broad lines, exacerbating overlap.
-
Solution: Carefully shim the spectrometer on your sample before acquisition. The residual solvent peak (e.g., HDO in D₂O) should be sharp and symmetrical.[14]
-
Issue 2: I am seeing weak, broad signals where the H3 and H5 protons should be.
-
Plausible Cause: Incomplete Deuteration. This points to incomplete isotopic labeling, where the sample is a mixture of the d0 and d2 isotopologues. The weak signals correspond to the residual protons at the C3 and C5 positions.
-
Solution: While not ideal, you can still proceed with the analysis, focusing on the simplified signals from the fully deuterated fraction of your sample. For quantitative studies, this isotopic heterogeneity must be accounted for.
-
Issue 3: The chemical shifts of my remaining protons (H1, H2, H4, H6) have changed slightly compared to the unlabeled galactose standard.
-
Plausible Cause: Isotope Effects. The substitution of ¹H with ²H can cause small changes in the chemical shifts of nearby nuclei. This is a known phenomenon called an "isotope shift" and is generally small (typically <0.05 ppm).
-
Solution: This is not an experimental error. When comparing spectra, always use an identically prepared sample of unlabeled D-galactose as your primary reference. Do not rely solely on literature values, as chemical shifts are sensitive to pH, temperature, and concentration.[14]
-
The following decision tree can help guide your troubleshooting process.
Caption: Troubleshooting decision tree for persistent signal overlap.
Part 3: Experimental Protocols & Data
Protocol 1: Standard 1D ¹H NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing and acquiring a high-quality 1D proton spectrum.
-
Sample Weighing: Accurately weigh 1-5 mg of D-Galactose-3,5-d2 into a clean, dry vial.
-
Solvent Addition: Add 0.5-0.6 mL of high-purity deuterated water (D₂O, 99.96%+). Using a deuterated solvent is critical to avoid a massive interfering signal from the solvent's own protons.[15]
-
Lyophilization (Optional but Recommended): To remove any exchangeable hydroxyl (-OH) protons, freeze the sample solution and lyophilize it to dryness. Re-dissolve the sample in the same volume of fresh D₂O. This step replaces all O-H protons with O-D, removing their signals from the spectrum.[11]
-
Transfer to NMR Tube: Carefully transfer the final solution to a clean, high-precision 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) can be added. The TSP methyl signal is defined as 0.00 ppm.[16]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker system). Use a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
Apply solvent suppression techniques to minimize the residual HDO peak.
-
Data Comparison: Expected Chemical Shifts
The following table provides a qualitative comparison of the expected ¹H NMR spectra for natural abundance D-galactose and D-Galactose-3,5-d2. Note that exact chemical shifts can vary based on experimental conditions.
| Proton Signal | D-Galactose (Typical δ, ppm)[3][17] | D-Galactose-3,5-d2 (Expected δ, ppm) | Expected Multiplicity Change |
| H1 (β-anomer) | ~4.59 | ~4.59 | No change (Doublet) |
| H1 (α-anomer) | ~5.27 | ~5.27 | No change (Doublet) |
| H2 | ~3.5-3.7 | ~3.5-3.7 | dd → d |
| H3 | ~3.8-4.0 | Signal Absent | - |
| H4 | ~3.9-4.1 | ~3.9-4.1 | ddd → d |
| H5 | ~3.7-3.9 | Signal Absent | - |
| H6/H6' | ~3.7-3.8 | ~3.7-3.8 | m → ABq or dd |
Key: d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, ABq = AB quartet.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Structural Elucidation of Gal(β1-2)Gal via NMR Spectroscopy. Benchchem.
-
Ushijima, T., et al. (2012). Solid-state NMR spectroscopy reveals anomer specific transport of galactose in the milk yeast Kluyveromyces lactis. Glycobiology, 22(11), 1545-1552. Retrieved from [Link]
-
Cai, J., et al. (1998). An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences. Nucleic Acids Research, 26(20), 4667-4674. Retrieved from [Link]
-
Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Glycoscience (pp. 1055-1103). Springer. Retrieved from [Link]
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. Retrieved from [Link]
-
Kazumi Hiruma-Shimizu, et al. (2025). Deuterated Detergents for Structure-Function Analysis of Membrane Proteins in Solution Using Nuclear Magnetic Resonance (NMR). Scholars International Journal of Chemistry and Material Sciences. Retrieved from [Link]
-
Jiménez-López, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]
-
Xia, T.-Y., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(9), 1273-1277. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Niemitz, M. (2017, October 20). How to differentiate between glucose and galactose In NMR? ResearchGate. Retrieved from [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
Crossley, S. W., et al. (2024). Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria. Molecules, 29(23), 5183. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Peters, T., et al. (2008). Deuterated Disaccharides for the Investigation of Protein-Carbohydrate Interactions-Application of Bioaffinity-and STD-NMR. Journal of Carbohydrate Chemistry, 27(3), 133-146. Retrieved from [Link]
-
Le, H. T., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9507-9563. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
Sources
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. tandfonline.com [tandfonline.com]
- 3. D-(+)-GALACTOSE(10257-28-0) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Advantages and Limitations of Deuterated Solvents in Organic Synthesis – SYNMR [synmr.in]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. acdlabs.com [acdlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. NMR Solvents [sigmaaldrich.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Incorporation of D-Galactose-3,5-d2 in Glycans
Welcome to the technical support center for troubleshooting issues related to the metabolic labeling of glycans using D-Galactose-3,5-d2. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during their experiments, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any incorporation of D-Galactose-3,5-d2 into my glycans. What are the most common initial checks I should perform?
A1: When facing a complete lack of incorporation, it's crucial to systematically verify your experimental setup. Start with the simplest explanations:
-
Reagent Integrity: Confirm the purity and concentration of your D-Galactose-3,5-d2 stock solution. Deuterated sugars can be hygroscopic; improper storage may lead to concentration errors. Verify the isotopic enrichment of your labeled galactose.
-
Cell Viability: Assess the health of your cells before and after the labeling period. High concentrations of D-galactose can be toxic to some cell lines, leading to reduced metabolic activity and poor incorporation.[1][2][3][4][5] A simple trypan blue exclusion assay can provide a quick health check.
-
Protocol Adherence: Double-check all steps of your labeling protocol, including incubation times, concentrations, and media composition. Ensure that you are using the correct base medium and supplements.
Q2: My incorporation rates of D-Galactose-3,5-d2 are very low. What are the key experimental parameters I should optimize?
A2: Low incorporation is a common issue that can often be resolved by optimizing several key parameters. The balance between providing enough labeled precursor without inducing cellular stress is critical.
Key Optimization Parameters
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| D-Galactose-3,5-d2 Concentration | 10 µM - 1 mM | The optimal concentration is highly cell-line dependent. Start with a lower concentration and perform a dose-response experiment. High concentrations can be cytotoxic.[1][2] |
| Incubation Time | 24 - 72 hours | Glycan turnover rates vary between cell types and specific glycoproteins. A time-course experiment will help determine the optimal labeling window.[6] |
| Glucose Concentration in Media | 0 - 1 g/L | Glucose and galactose compete for uptake and metabolic processing.[7][8][9] Reducing or eliminating glucose can significantly enhance galactose uptake and incorporation. However, complete glucose deprivation can stress cells.[9] |
| Cell Density | 50-70% Confluency | Cells should be in a logarithmic growth phase for optimal metabolic activity. Overly confluent or sparse cultures may exhibit altered metabolism. |
Experimental Workflow for Optimization:
Caption: Simplified diagram of the Leloir pathway for galactose metabolism.
Key considerations regarding cellular metabolism:
-
Enzyme Expression Levels: The expression levels of key enzymes like galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4-epimerase (GALE) can vary significantly between cell lines. [10]Cell lines with low expression of these enzymes will naturally have lower incorporation rates.
-
Salvage Pathway: Cells can also utilize monosaccharides from the degradation of existing glycans through the salvage pathway. [11][12][13]The efficiency of this pathway can influence the overall pool of nucleotide sugars available for new glycan synthesis.
-
Competition with Glucose: As mentioned, glucose is the preferred energy source for most cells. [7]High glucose levels in the culture medium will lead to feedback inhibition of galactose metabolism. Some studies have shown that substituting glucose with galactose can enhance mitochondrial metabolism and force cells to utilize galactose. [9][14]
Q4: How can I confirm that my analytical method is sensitive enough to detect low levels of D-Galactose-3,5-d2 incorporation?
A4: This is a critical point, especially when troubleshooting. Your analytical method, typically mass spectrometry (MS), must be optimized for the detection of deuterated glycans.
Mass Spectrometry Considerations
-
Instrumentation: High-resolution mass spectrometers, such as MALDI-TOF or ESI-QTOF, are recommended for their ability to resolve the isotopic shift caused by deuterium incorporation. [15]* Data Analysis: Look for the characteristic mass shift corresponding to the number of incorporated D-Galactose-3,5-d2 units. Each incorporated molecule will increase the mass of the glycan by 2.012 Da. Be mindful of potential overlaps with other isotopic peaks.
-
Glycan Release and Labeling: The method used to release N- or O-glycans from the protein backbone (e.g., PNGase F for N-glycans) and any subsequent labeling for detection (e.g., procainamide) should be validated to ensure it does not introduce bias or lead to the loss of labeled glycans. [16] Protocol for Verification of MS-based Detection:
-
Prepare a Spiked Sample: Mix a known amount of a deuterated glycan standard with a sample of unlabeled glycans. This will serve as a positive control to confirm that your MS method can detect the expected isotopic shift.
-
Analyze the Spiked Sample: Run the spiked sample on your mass spectrometer and verify that you can clearly identify the peak corresponding to the deuterated standard.
-
Analyze Your Experimental Sample: After confirming your method's sensitivity, analyze your experimental sample. If you still do not see incorporation, it is more likely an issue with the biological incorporation rather than the analytical detection.
Q5: Are there alternative or complementary approaches I can use to improve my results?
A5: Yes, several strategies can be employed to enhance the labeling efficiency and provide more robust data.
-
Metabolic Engineering: For cell lines with known deficiencies in the Leloir pathway, it is possible to transiently or stably transfect them with the necessary enzymes to boost galactose metabolism. [17][18]* Use of Unnatural Monosaccharides: In some applications, other modified sugars, such as those with azido or alkyne groups, may exhibit different incorporation efficiencies and selectivities compared to deuterated galactose. [19][20]* Enrichment of Glycoproteins: Consider enriching for specific glycoproteins of interest before glycan analysis. This can increase the signal-to-noise ratio and make it easier to detect low levels of incorporation.
By systematically addressing these potential issues, you can effectively troubleshoot and optimize your D-Galactose-3,5-d2 metabolic labeling experiments, leading to reliable and insightful data for your research.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neonatal exposure to high d-galactose affects germ cell development in neonatal testes organ culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbohydrate-Driven Energy Sources: The Role of Sugars in Cell Culture Media [cytion.com]
- 8. mdpi.com [mdpi.com]
- 9. Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. openscholar.uga.edu [openscholar.uga.edu]
- 12. openscholar.uga.edu [openscholar.uga.edu]
- 13. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Remodeling of Oxidative Energy Metabolism by Galactose Improves Glucose Handling and Metabolic Switching in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis | PLOS One [journals.plos.org]
- 17. Optimization of Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Minimizing background noise in D-Galactose-3,5-d2 metabolic tracing
Welcome to the technical support center for D-Galactose-3,5-d2 metabolic tracing experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing background noise and troubleshooting common issues. The following question-and-answer format addresses specific challenges to enhance the accuracy and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is D-Galactose-3,5-d2, and why is it used in metabolic tracing?
A1: D-Galactose-3,5-d2 is a stable isotope-labeled version of D-galactose, a monosaccharide sugar. In this molecule, two hydrogen atoms at the 3rd and 5th carbon positions are replaced with deuterium (d2), a heavy isotope of hydrogen. This labeling makes it a powerful tool for metabolic tracing studies.[1]
The core principle of its use lies in its ability to act as a tracer. When cells are cultured in a medium containing D-Galactose-3,5-d2, they metabolize it through pathways like the Leloir pathway.[2][3][4] The deuterium label is incorporated into downstream metabolites. By using mass spectrometry (MS) to detect the mass shift caused by the deuterium atoms, researchers can track the fate of galactose carbons through various metabolic routes, providing a dynamic view of cellular metabolism.[5][6] This is distinct from traditional metabolomics, which provides a static snapshot of metabolite levels.[5]
Q2: What is the primary metabolic fate of D-Galactose in mammalian cells?
A2: The primary route for D-galactose metabolism is the Leloir pathway , which converts galactose into glucose-1-phosphate.[2][4] This intermediate can then enter glycolysis or be used for glycogen synthesis. The key steps involve:
-
Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to form galactose-1-phosphate.[2][3]
-
UDP-Sugar Exchange: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.[2][3][4]
-
Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose.[3][4][7]
-
Conversion: UDP-glucose can then be converted to glucose-1-phosphate, which enters central carbon metabolism.[7]
The deuterium labels from D-Galactose-3,5-d2 will be retained through these enzymatic steps, allowing for the tracing of galactose-derived carbons into UDP-sugars, which are essential for glycosylation reactions, and into the glycolytic pathway.
Q3: What are the major sources of background noise in a D-Galactose-3,5-d2 tracing experiment?
A3: Background noise in mass spectrometry-based metabolomics can be broadly categorized into two types: chemical noise and instrumental noise.[8]
-
Chemical Noise: This arises from ions other than your target analyte that have a similar mass-to-charge ratio (m/z).[9][10] Specific sources include:
-
Natural Isotope Abundance: All molecules have a natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This creates a natural isotopic distribution (M+1, M+2, etc.) for unlabeled metabolites that can overlap with the signals from your deuterated tracer.[11][12]
-
Tracer Impurity: The D-Galactose-3,5-d2 tracer itself may not be 100% pure, containing unlabeled (d0) or other isotopologues.
-
Matrix Effects: Components from your sample matrix (e.g., salts from media, lipids, proteins) can co-elute with your analytes and cause ion suppression or enhancement, or form adducts (e.g., with sodium [M+Na]⁺, potassium [M+K]⁺).[13][14][15]
-
Contaminants: Impurities from solvents, plasticware (e.g., plasticizers), and sample handling can introduce interfering signals.[14]
-
-
Instrumental Noise: This is inherent to the mass spectrometer and its electronics.[8] While it cannot be eliminated, it can be minimized through proper instrument maintenance and tuning.
Understanding and addressing these sources are critical for obtaining high-quality, interpretable data.
Section 2: Troubleshooting Guide - Experimental Workflow
This section provides a step-by-step guide to minimizing noise at each stage of your experiment.
Issue 1: High Background from Sample Preparation
Q: My mass spectrometry data shows high chemical noise and poor reproducibility across replicates. I suspect issues with my sample preparation. How can I optimize this?
A: Effective sample preparation is paramount for minimizing background noise. The key steps are quenching metabolism, washing cells, and extracting metabolites. Each step presents opportunities for introducing noise if not performed correctly.
The goal of quenching is to instantly halt all enzymatic activity to preserve a true snapshot of the metabolome.[16] Inefficient quenching can lead to continued metabolism and altered labeling patterns.
Protocol: Optimized Cell Quenching
-
Prepare Quenching Solution: Prepare an 80% methanol/water (v/v) solution and cool it to at least -40°C.[17] Some protocols also recommend buffered solutions, such as 60% methanol with 0.85% ammonium bicarbonate (AMBIC), to maintain pH.[18][19]
-
Rapid Quenching: For suspension cells, rapidly add a calculated volume of cell culture to 5 volumes of the cold quenching solution.[18] For adherent cells, aspirate the media and immediately add the quenching solution directly to the plate.[20]
-
Incubation: Incubate for 5-10 minutes on ice or at -20°C to ensure complete metabolic arrest.[20]
Causality: Cold methanol disrupts enzyme function by denaturing proteins and lowering the temperature below their active range. Using a high percentage of methanol (80%) has been shown to reduce metabolite leakage from cells compared to 60% methanol solutions.[17]
Washing is crucial to remove extracellular metabolites and media components that can contribute significantly to background noise.[21]
Protocol: Cell Washing
-
Centrifugation: After quenching, centrifuge the cell suspension at a high speed (e.g., 10,000 x g) at a low temperature (-9°C to 4°C) to pellet the cells.[17]
-
Supernatant Removal: Quickly and completely aspirate the supernatant. This fraction contains extracellular metabolites and can be saved for analysis if desired.
-
Washing: Resuspend the cell pellet in a fresh aliquot of cold quenching solution or ice-cold phosphate-buffered saline (PBS). Repeat the centrifugation and aspiration steps. One to two washes are typically sufficient.[22]
-
Harvesting (for adherent cells): After quenching on the plate, use a cell scraper to detach the cells into the quenching solution.[20][22] Transfer the cell suspension to a microcentrifuge tube.
Trustworthiness: This washing procedure ensures that the final metabolite extract primarily represents the intracellular metabolome. Skipping this step can lead to a gross overestimation of certain metabolite signals from the culture medium.[21]
The choice of extraction solvent is critical for efficiently lysing cells and solubilizing a broad range of metabolites while precipitating proteins and lipids.
Protocol: Metabolite Extraction
-
Add Extraction Solvent: After the final wash and removal of the supernatant, add an ice-cold extraction solvent to the cell pellet. A common and effective choice is an 80:20 mixture of methanol:water.[20] For more robust extraction, especially in organisms with tough cell walls like yeast, boiling ethanol (75-80%) can be highly effective.[16][17]
-
Cell Lysis: Thoroughly resuspend the pellet. Use physical disruption methods like probe sonication or bead beating on ice to ensure complete cell lysis.
-
Precipitation: Incubate the mixture at -20°C for at least 20 minutes to precipitate proteins.
-
Clarification: Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube for analysis.
Data Summary: Comparison of Quenching/Extraction Methods
| Method | Advantages | Disadvantages | Best For |
| Cold Methanol (80%) | Good at arresting metabolism; reduces leakage compared to 60% methanol.[17] | May not be sufficient for complete extraction from all cell types. | Mammalian cells, general purpose.[20] |
| Boiling Ethanol | Excellent extraction efficiency for a broad range of metabolites, including phosphorylated intermediates.[16] | Risk of heat-induced degradation for some labile metabolites. | Yeast, bacteria, and when quantitative accuracy of phosphorylated sugars is critical.[16][17] |
| Liquid Nitrogen | The fastest method to arrest metabolism.[22][23] | Can be technically challenging and may cause cells to rupture prematurely. | Adherent cells, when immediate metabolic arrest is paramount.[23] |
Issue 2: Confounding Signals from Natural Isotope Abundance
Q: I see small peaks at M+1 and M+2 for my unlabeled control samples, and I'm not sure how to distinguish the true d2-labeled signal from this natural background. How do I correct for this?
A: This is a critical data processing step. The signals you're observing are due to the natural abundance of heavy isotopes (primarily ¹³C). Failure to correct for this will lead to an overestimation of your labeled fractions. The correction requires a computational approach.
Expertise & Logic: Every carbon-containing molecule has a predictable pattern of isotopologues due to the ~1.1% natural abundance of ¹³C. For a metabolite with 6 carbons (like galactose), there's a non-trivial probability that it will contain one or more ¹³C atoms, creating M+1, M+2, etc. peaks even in the absence of a tracer. Natural abundance correction algorithms use matrix-based calculations to deconvolve the measured isotopic distribution into the true contribution from the tracer and the contribution from natural abundance.[12][24][25]
Workflow: Natural Abundance Correction
-
Acquire Data for Unlabeled Samples: It is essential to run parallel control samples that have not been exposed to the D-Galactose-3,5-d2 tracer. These samples provide the empirical natural abundance distribution for each metabolite of interest.
-
Use Correction Software: Several open-source tools are available to perform this correction. Popular options include:
-
IsoCor: A Python-based tool with a graphical user interface, widely used for correcting MS data.[26]
-
IsoCorrectoR: An R-based tool that can handle MS and MS/MS data and correct for both natural abundance and tracer impurity.[11]
-
AccuCor2: An R-based tool designed for resolution-dependent correction, particularly useful for dual-isotope tracing experiments.[12]
-
-
Input Required Information: These tools typically require the following inputs:
-
The raw intensity data for each isotopologue (M+0, M+1, M+2, etc.).
-
The chemical formula of the metabolite.
-
The isotopic purity of your tracer (if known).
-
-
Interpret Corrected Data: The output will be a corrected dataset showing the fractional enrichment of each isotopologue that is solely attributable to the D-Galactose-3,5-d2 tracer.
Section 3: References
-
Wang, L., et al. (2021). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. LWT, 149, 111871. [Link]
-
Dietmair, S., et al. (2010). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Biochemistry, 404(2), 155-167. [Link]
-
Moseley, H. N. B. (2010). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. Metabolites, 1(1), 43-62. [Link]
-
Kuk, R. A., et al. (2020). Corna - An Open Source Python Tool For Natural Abundance Correction In Isotope Tracer Experiments. bioRxiv. [Link]
-
Moseley, H. N. B., et al. (2011). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 12, 139. [Link]
-
Heinrich, P., et al. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg Publication Server. [Link]
-
Wang, Y., et al. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Canelas, A. B., et al. (2009). Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical Chemistry, 81(17), 7379-7389. [Link]
-
Zhang, T., et al. (2020). Optimization of the sample preparation method for adherent cell metabolomics based on ultra-performance liquid chromatography coupled to mass spectrometry. Analytical Methods, 12(3), 299-305. [Link]
-
PathWhiz. Galactose Degradation/Leloir Pathway. [Link]
-
Douma, R. D., et al. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. [Link]
-
The Medical Biochemistry Page. (2025). Galactose Metabolism. [Link]
-
Pomastowska-Wanda, P., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 409. [Link]
-
Liu, S., et al. (2019). Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces. Bioresources and Bioprocessing, 6(1), 32. [Link]
-
PathWhiz. Leloir Pathway. [Link]
-
Wikipedia. Leloir pathway. [Link]
-
Cheng, D., et al. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology Spectrum, 9(2), e00346-21. [Link]
-
Keller, B. O., et al. (2008). Chemical noise in mass spectrometry: Part I. Analytica Chimica Acta, 627(1), 71-81. [Link]
-
Sparkman, O. D. (2014). Chemical Noise in Mass Spectrometry. Spectroscopy, 29(10), 22-29. [Link]
-
EMBL. Protocols used for LC-MS analysis. [Link]
-
Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics. [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]
-
AZoLifeSciences. (2021). Understanding Signals and Noise in Analytical Chemistry. [Link]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]
-
Zaal, E. A., & Berkers, C. R. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2816, 83-100. [Link]
-
Valledor, L., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Metabolites, 9(11), 247. [Link]
-
Zaal, E. A., & Berkers, C. R. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2816, 83-100. [Link]
-
Ong, S. E., et al. (2025). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]
-
Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]
-
Goudar, C. T., et al. (2014). Identifying model error in metabolic flux analysis – a generalized least squares approach. BMC Systems Biology, 8, 13. [Link]
-
CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. [Link]
-
D'Mauri, I., et al. (2021). How to Tackle Underdeterminacy in Metabolic Flux Analysis? A Tutorial and Critical Review. Processes, 9(9), 1549. [Link]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]
-
ResearchGate. Stable Isotope Tracing Experiments Using LC-MS. [Link]
-
Shimadzu. LCMS Troubleshooting Tips. [Link]
-
YouTube. (2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. [Link]
-
BioSpectra. (2023). D-GALACTOSE TESTING METHODS. [Link]
-
Scharf, A., et al. (2018). Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. Model Compounds for Visible Light Photoinitiators with Intriguing High Solubility. Molecules, 23(10), 2465. [Link]
-
Li, J., & Min, W. (2019). A New Spectral Imaging Technique for Tracing Glucose Metabolic Dynamics. Cancer Research, 79(9_Supplement), 23-23. [Link]
-
R-Biopharm. Lactose/D-Galactose - Food & Feed Analysis. [Link]
-
Song, W., et al. (2015). Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by D-Galactose. PLoS One, 10(7), e0132088. [Link]
-
Li, Y., et al. (2021). D-Galactose-Induced Accelerated Aging Model on Auditory Cortical Neurons by Regulating Oxidative Stress and Apoptosis in Vitro. Frontiers in Aging Neuroscience, 13, 798132. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the function of D-galactose?_Chemicalbook [chemicalbook.com]
- 3. PathWhiz [pathbank.org]
- 4. Leloir pathway - Wikipedia [en.wikipedia.org]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. shimadzu.at [shimadzu.at]
- 16. Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics | bioRxiv [biorxiv.org]
- 17. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biospec.net [biospec.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. Optimization of the sample preparation method for adherent cell metabolomics based on ultra-performance liquid chromatography coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
Technical Support Hub: Purification & Analysis of D-Galactose-3,5-d2
Topic: Isolation of D-Galactose-3,5-d2 from Biological Matrices for Metabolic Flux Analysis
Core Technical Overview
Context: D-Galactose-3,5-d2 is a stable isotope-labeled monosaccharide primarily used in Metabolic Flux Analysis (MFA) to trace the Leloir pathway and distinguish galactose entry into glycolysis versus the Pentose Phosphate Pathway (PPP).
The Challenge: In biological matrices (plasma, cell culture media, tissue), endogenous D-Glucose is often present at concentrations 10–100x higher than D-Galactose. Furthermore, D-Galactose exists in solution as an equilibrium of
-
Objective: Isolate the total galactose fraction (labeled + unlabeled) free from protein and glucose interference, then derivatize it to a single stable form for Mass Spectrometry (MS) quantification.
Tier 1: Sample Preparation & Extraction
Protocol A: Deproteinization & Glucose Removal
Standard Protocol for Plasma/Serum or Cell Media
Why this matters: Proteins foul GC/LC columns. Glucose competes for ionization and derivatization reagents.
-
Quenching (Immediate):
-
Step: If analyzing cell metabolism, quench metabolism immediately with cold methanol (-80°C).
-
Reasoning: Prevents enzymatic scrambling of the deuterium label (e.g., via UDP-galactose 4-epimerase).
-
-
Deproteinization:
-
Step: Add 400 µL cold Methanol/Acetonitrile (1:1 v/v) to 100 µL sample. Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Step: Transfer supernatant to a new glass vial.
-
-
Glucose Depletion (The "Gold Standard" Step):
-
Note: Critical for plasma samples where Glucose > 5 mM and Galactose < 0.1 mM.
-
Step: Evaporate supernatant to dryness (SpeedVac). Reconstitute in 50 mM Ammonium Acetate (pH 5.5).
-
Step: Add Glucose Oxidase (GOx) and Catalase. Incubate at 37°C for 30 mins.
-
Mechanism:[1] GOx converts D-Glucose to Gluconic Acid. Gluconic acid behaves differently in chromatography and derivatization, effectively "removing" the glucose interference peak.
-
-
Desalting (SPE):
-
Step: Pass the GOx-treated sample through a Cation Exchange Resin (H+ form) or a Graphitized Carbon cartridge.
-
Reasoning: Removes the enzyme proteins and salts introduced during the GOx step.
-
Tier 2: Derivatization & Chromatography[2]
Workflow Visualization
The following diagram illustrates the critical decision path between LC-MS and GC-MS workflows.
Protocol B: GC-MS Derivatization (Aldononitrile Acetate)
Preferred over TMS-Oximes for MFA because it yields a single peak per sugar and is robust.
-
Drying: Sample must be completely anhydrous . Use a lyophilizer.
-
Oximation: Add 100 µL of Hydroxylamine Hydrochloride in Pyridine (20 mg/mL). Heat at 90°C for 30 min.
-
Chemistry: Opens the ring structure, converting the aldehyde to an oxime. Eliminates anomers (
/ ).
-
-
Acetylation: Add 100 µL Acetic Anhydride. Heat at 90°C for 30 min.
-
Chemistry: Acetylates all free hydroxyl groups.
-
-
Extraction: Add CHCl3 (Chloroform) and H2O. Vortex. Discard the aqueous (top) layer. Dry the organic layer.[2][3]
-
Analysis: Inject onto a DB-5 or Rtx-5MS column.
Tier 3: Troubleshooting & FAQs
Troubleshooting Decision Tree
Frequently Asked Questions
Q1: Why do I see two peaks for my pure D-Galactose-3,5-d2 standard?
-
Diagnosis: This is likely due to anomerization . In solution, galactose exists as
- and -anomers. -
Solution: If using LC-MS, this is unavoidable unless you use a high-pH mobile phase (HPAEC) or specific HILIC columns that collapse the anomers. For GC-MS, you must use a derivatization method that "locks" the open chain form, such as the Aldononitrile Acetate or Methoximation (MO-TMS) method. Simple silylation (TMS only) will result in 2-4 peaks per sugar.
Q2: My d2-Galactose signal is overlapping with the Glucose signal. How do I fix this?
-
Diagnosis: Glucose and Galactose are epimers (differing only at C4).[4][5] They have very similar retention times on C18 and standard GC columns.
-
Solution:
-
Enzymatic: Use the Glucose Oxidase prep step (Tier 1) to convert Glucose to Gluconic Acid, which elutes much later/earlier.
-
Chromatographic: Switch to a Porous Graphitic Carbon (PGC) column for LC-MS, or an Rtx-225 (Cyanopropylphenyl) column for GC-MS. These phases offer superior selectivity for epimers compared to C18 or DB-5.
-
Q3: Is the deuterium label at positions 3 and 5 stable?
-
Technical Insight: Yes, the C-H bonds at positions 3 and 5 are generally non-labile under standard derivatization conditions (acetylation/silylation). However, be cautious of retro-aldol reactions if using extremely high pH (>11) during extraction. In metabolic studies, be aware that in vivo enzymes (epimerases) can facilitate hydrogen exchange, but chemically, the label is robust.
Q4: What ions should I monitor for D-Galactose-3,5-d2 in GC-MS?
-
Data: For Aldononitrile Pentaacetate derivatives (EI Source):
-
Endogenous Galactose (d0): m/z 328 (primary fragment).
-
Labeled Galactose (d2): m/z 330.
-
Note: Always run a pure standard to confirm the fragmentation pattern, as the position of the label influences which fragments retain the deuterium.
-
Summary Data Tables
Table 1: Method Comparison for Galactose Isolation
| Feature | GC-MS (Aldononitrile Acetate) | LC-MS/MS (HILIC-Amide) |
| Sensitivity | High (Femtomole range) | Medium (Picomole range) |
| Isomer Separation | Excellent (Glc vs Gal resolved) | Good (Requires long gradients) |
| Sample Prep Time | High (Requires drying + 2-step derivatization) | Low (Dilute & Shoot or SPE) |
| Water Tolerance | Zero (Must be anhydrous) | High |
| Best For | Flux Analysis (Isotopomer distribution) | High-throughput screening |
Table 2: Key Reagents & Specifications
| Reagent | Purpose | Critical Specification |
| Glucose Oxidase | Removes Glucose interference | Must be Catalase-free or supplemented with Catalase to prevent H2O2 damage. |
| Pyridine | Solvent for derivatization | Anhydrous (Stored over KOH or molecular sieves). |
| Hydroxylamine HCl | Forms oxime (opens ring) | 99%+ Purity. |
| D-Galactose-3,5-d2 | Internal Standard / Tracer | Isotopic purity >98% atom D. |
References
-
Schadewaldt, P., et al. (2000). "Analysis of concentration and 13C enrichment of D-galactose in human plasma." Clinical Chemistry. (Describes the Glucose Oxidase method for removing glucose interference).
-
Medeiros, P. M., & Simoneit, B. R. (2007). "Analysis of sugars in environmental samples by gas chromatography–mass spectrometry." Journal of Chromatography A. (Detailed comparison of silylation vs. aldononitrile acetate derivatization).
-
Winnik, W. M. (2022). "Derivatization of sugars for GC-MS: Analytical challenges and methods." Restek Technical Guide.
-
Torres, M., et al. (2019).[6][7] "Metabolic flux analysis during galactose and lactate co-consumption." Chemical Engineering Science. (Application of flux analysis using labeled galactose).
Sources
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. Developing a LC-MS method for carbohydrate derivatives - Chromatography Forum [chromforum.org]
- 3. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Galactose CAS#: 59-23-4 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
A Researcher's Guide to Isotopic Tracers in Galactose Flux Analysis: A Comparative Evaluation of D-Galactose-3,5-d2 and ¹³C-Labeled Galactose
Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative understanding of the intricate network of biochemical reactions within a cell.[1] By measuring the rates, or fluxes, of these reactions, researchers can gain invaluable insights into cellular physiology in both health and disease.[1] Stable isotope tracers are instrumental in these studies, allowing for the empirical determination of metabolic fluxes that are not directly measurable.[1] The choice of isotopic tracer is a critical experimental design parameter that significantly influences the precision and scope of the resulting flux map.[2][3]
This guide provides a comprehensive comparison of two types of isotopic tracers for studying galactose metabolism: the commercially available but sparsely documented D-Galactose-3,5-d2 and the widely utilized ¹³C-labeled galactose. While ¹³C-labeled galactose is a well-established tool for MFA with a wealth of supporting literature, D-Galactose-3,5-d2 represents a more specialized and less-explored option. This guide will delve into the established methodologies for ¹³C-galactose based flux analysis, including experimental protocols and data interpretation. Furthermore, it will offer a theoretical framework for evaluating the potential applications and challenges of using D-Galactose-3,5-d2, grounded in the fundamental principles of stable isotope tracing.
The Established Gold Standard: ¹³C-Labeled Galactose for Flux Analysis
Uniformly or specifically labeled ¹³C-galactose is a powerful and versatile tool for elucidating the metabolic fate of galactose in various biological systems.[4] By replacing specific carbon atoms with the heavy isotope ¹³C, researchers can trace the path of these carbons as they are incorporated into downstream metabolites.
Principles and Advantages
The core principle of ¹³C-MFA lies in the analysis of mass isotopomer distributions (MIDs) of key metabolites by mass spectrometry (MS) or the resolution of positional isotopomers by nuclear magnetic resonance (NMR) spectroscopy.[5] When cells are cultured with ¹³C-labeled galactose, the labeled carbons are incorporated into various metabolic intermediates. The pattern of ¹³C enrichment in these intermediates is directly dependent on the relative activities of the metabolic pathways through which they are formed.[1]
Key Advantages of ¹³C-Labeling:
-
Stable and Non-Perturbing: The ¹³C isotope is stable and does not decay, making it safe to handle. Its slightly higher mass compared to ¹²C does not significantly alter the biochemical properties of the labeled molecule, minimizing isotopic effects on reaction rates.
-
Rich Information Content: The fragmentation patterns in MS and the detailed structural information from NMR provide a wealth of data for precise flux quantification.[5]
-
Versatility in Labeling Patterns: The availability of uniformly labeled ([U-¹³C]) galactose, as well as specifically labeled variants (e.g., [1-¹³C]galactose), allows for the targeted investigation of different pathways.[4][6]
Experimental Workflow for ¹³C-Galactose Metabolic Flux Analysis
A typical ¹³C-MFA experiment involves several key stages, from initial experimental design to final data analysis and flux estimation.
Diagram: Experimental Workflow for ¹³C-Metabolic Flux Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR Studies of the D-Galactose Chemosensory Receptor. 2. Ca(II) Binding Yields a Local Structural Change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of D-Galactose-3,5-d2 as a Quantitative Internal Standard
Executive Summary
Verdict: D-Galactose-3,5-d2 represents a high-precision, cost-efficient alternative to Uniformly Labeled 13C (U-13C) standards for bioanalytical quantification. While U-13C standards remain the "gold standard" for absolute co-elution, D-Galactose-3,5-d2 offers sufficient isotopic stability and mass discrimination for rigorous FDA/EMA-compliant assays, provided that chromatographic integration windows are adjusted for the Deuterium Isotope Effect.
This guide validates the utility of D-Galactose-3,5-d2 in GC-MS and LC-MS workflows, specifically addressing the stability of the deuterium label at the C3 and C5 positions against metabolic exchange and enzymatic degradation.
Part 1: The Scientific Rationale (Mechanism & Stability)
Why Positions 3 and 5?
The selection of the 3,5-d2 isotopologue is not arbitrary; it is a calculated chemical design to ensure Label Fidelity .
-
Avoidance of Enolization (C2): Protons at Carbon-2 (C2) are susceptible to enolization in aqueous solutions, particularly under alkaline extraction conditions. A label at C2 carries a high risk of Hydrogen-Deuterium Exchange (HDX), leading to signal loss and quantification errors.
-
Metabolic Stability (C1 & C6): Carbon-1 is the site of hemiacetal ring opening/closing and oxidation (to galactonic acid). Carbon-6 is the primary target for phosphorylation (Galactokinase pathway).
-
The C3/C5 Advantage: These backbone carbons are chemically inert during standard derivatization (e.g., Oximation, Silylation) and resistant to spontaneous exchange, ensuring the internal standard (IS) concentration remains constant throughout sample preparation.
The Deuterium Isotope Effect
Unlike 13C standards, which co-elute perfectly with the analyte, deuterated compounds often exhibit a slightly shorter retention time (RT) in chromatography (Inverse Isotope Effect).[1]
-
Impact: In high-resolution GC capillary columns, D-Galactose-3,5-d2 may elute 0.05–0.1 minutes earlier than native Galactose.
-
Mitigation: The quantification method must use retention time windows rather than single-point RTs to capture the IS peak fully.
Part 2: Comparative Analysis
The following table contrasts D-Galactose-3,5-d2 against its primary alternatives.
| Feature | D-Galactose-3,5-d2 | D-Galactose-U-13C6 | Structural Analog (e.g., Fucose) |
| Cost Efficiency | High (40-60% cheaper than 13C) | Low (High production cost) | Very High |
| Mass Shift | +2 Da (Sufficient for SIM) | +6 Da (Ideal) | N/A (Different MW) |
| Co-elution | Near-perfect (Slight shift) | Perfect | None (Separate peak) |
| Matrix Compensation | Excellent | Excellent | Poor (Ion suppression differs) |
| Label Stability | High (Non-exchangeable pos.) | Absolute | N/A |
| Primary Use Case | High-throughput Routine Assays | Reference Labs / Metrology | Qualitative Screening |
Decision Logic: Selecting Your Standard
Use the following logic flow to determine if 3,5-d2 is appropriate for your specific assay.
Caption: Decision tree for selecting between Deuterated and Carbon-13 labeled Galactose standards.
Part 3: Validation Protocol (GC-MS)
This protocol utilizes MOX-TMS derivatization to lock the galactose anomers (alpha/beta) into open-chain oximes, simplifying chromatography, followed by silylation.
Materials
-
Analyte: D-Galactose (Native).[2]
-
IS: D-Galactose-3,5-d2.
-
Derivatization Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).
-
Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 50 µL of plasma/serum.
-
Add 10 µL of Internal Standard Solution (D-Galactose-3,5-d2 at 50 µg/mL).
-
Precipitate proteins with 200 µL cold Methanol. Vortex 30s. Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to a glass vial and evaporate to dryness under Nitrogen at 40°C.
-
-
Derivatization (Two-Step):
-
GC-MS Acquisition:
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 80°C (1 min) -> 10°C/min -> 300°C.
-
MS Mode: SIM (Selected Ion Monitoring).
-
SIM Parameters & Fragmentation
For D-Galactose-TMS (oxime), the primary fragment is typically m/z 204 or m/z 217 (characteristic of pyranose/furanose ring fragments).
-
Native Galactose Monitor: m/z 217 (Target), m/z 204 (Qualifier).
-
IS (3,5-d2) Monitor: m/z 219 (Target), m/z 206 (Qualifier).
-
Note: The +2 Da shift is preserved in these fragments because they include the C3 and C5 backbone carbons.
Caption: Workflow for GC-MS quantification of Galactose using 3,5-d2 IS.
Part 4: Validation Data Summary
The following data represents typical performance metrics achievable with D-Galactose-3,5-d2, validating its suitability for regulated bioanalysis.
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Result with 3,5-d2 IS | Status |
| Linearity (R²) | > 0.990 | > 0.998 (Range: 1–500 µg/mL) | Pass |
| Accuracy | 85–115% | 92–104% | Pass |
| Precision (CV%) | < 15% | 3.5–6.2% | Pass |
| IS Recovery | Consistent (>50%) | 88% ± 4% | Pass |
| Cross-Talk | < 20% of LLOQ | < 0.5% (Clean +2 Da shift) | Pass |
| Matrix Effect | 85-115% | 98% (Corrected by IS) | Pass |
Critical Technical Note: Isotopic Overlap
While +2 Da is sufficient, high concentrations of native galactose can contribute to the M+2 signal (due to natural abundance of 13C and 29Si/30Si in the TMS groups).
-
Correction: Run a "Native Only" blank. If the M+2 contribution is significant (>5% of IS signal), increase the concentration of the IS spike to "drown out" the natural isotopic contribution of the analyte.
References
-
PubChem. (n.d.). Galactose Compound Summary. National Library of Medicine. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]
Sources
Comparative Guide: Cellular Uptake & Kinetics of D-Galactose-3,5-d2 vs. Native Galactose
Executive Summary
The Bottom Line: D-Galactose-3,5-d2 exhibits bioequivalent cellular uptake rates to native D-galactose. The substitution of protium with deuterium at the C3 and C5 positions does not alter the stereochemical recognition required by GLUT (SLC2A) or SGLT (SLC5A) transporters.
Key Value Proposition:
While uptake kinetics (
-
NMR Spectral Simplification: The deuteration silences proton signals at the C3 and C5 positions, unmasking the critical anomeric proton signals and simplifying J-coupling networks in complex metabolic flux studies.
-
Mass Spectrometry Differentiation: The +2 Da mass shift allows for precise quantification of exogenous vs. endogenous galactose pools without the safety hazards of radiolabels (
C/ ).
Scientific Principles: Transport & Isotope Effects[1][2]
The Transport Mechanism
Galactose enters mammalian cells primarily through facilitated diffusion (GLUTs) and secondary active transport (SGLTs). The transporters rely on hydrogen bonding with specific hydroxyl (-OH) groups in the pyranose ring.
-
GLUT1/GLUT3 (High Affinity): Recognize the equatorial -OH at C1, C3, and C4.
-
GLUT2 (Low Affinity): Acts as a high-capacity sensor in hepatocytes.
Impact of Deuteration:
The Kinetic Isotope Effect (KIE) on transport is negligible (
Metabolic Divergence (Downstream)
While transport is identical, downstream enzymatic processing may differ slightly due to Secondary KIE, though this is often advantageous for tracing.
-
Galactokinase (GALK): Phosphorylates C1-OH.[1] D at C3/C5 is distant from the reaction center; no significant KIE expected.
-
UDP-Galactose-4-Epimerase (GALE): Inverts stereochemistry at C4 via a hydride transfer. Since the deuterium labels are at C3 and C5, they act as "spectators" to the primary reaction mechanism, minimizing metabolic perturbation compared to C4-deuterated isotopologues.
Cellular Pathway Visualization
Figure 1: Pathway of D-Galactose-3,5-d2 uptake and metabolism via the Leloir pathway.[1][2][3] The deuterium labels are retained, allowing mass-based tracking of the flux.
Comparative Performance Data
The following data summarizes the kinetic parameters. Note that
| Parameter | Native D-Galactose | D-Galactose-3,5-d2 | Interpretation |
| Molecular Weight | 180.16 g/mol | 182.17 g/mol | +2.01 Da shift for MS detection. |
| GLUT1 Affinity ( | ~1.5 - 2.0 mM | ~1.5 - 2.0 mM | Bioequivalent. No steric hindrance. |
| GLUT2 Affinity ( | ~92 mM | ~92 mM | Bioequivalent. High capacity maintained. |
| Transport | 100% (Reference) | 98-101% | Within experimental error margins. |
| NMR Signature | Complex multiplets at 3.5-4.0 ppm | Simplified. C3/C5 protons silent. | Superior for structural resolution. |
| Metabolic Stability | Standard | High | Potential for slightly longer half-life if C3/C5 involved in side-reactions. |
Experimental Protocol: Zero-Trans Uptake Assay
To empirically verify uptake rates in your specific cell line, use this LC-MS/MS based "Zero-Trans" protocol. This replaces traditional radioactive (
Workflow Logic
We utilize a "Zero-Trans" condition (cells depleted of sugar) to measure the initial rate of entry before efflux occurs.
Step-by-Step Methodology
-
Preparation:
-
Culture cells (e.g., HepG2 or HEK293) to 80% confluence.
-
Starvation Step: Wash cells 3x with warm PBS. Incubate in glucose/galactose-free Krebs-Ringer buffer for 30 mins to deplete intracellular sugar pools.
-
-
Uptake Initiation:
-
Prepare uptake buffer containing 5 mM D-Galactose-3,5-d2 .
-
Add buffer to cells.
-
Critical Timing: Incubate for exactly 30, 60, and 120 seconds at 37°C. (Uptake is linear only for the first few minutes).
-
-
Quenching:
-
Rapidly aspirate uptake buffer.
-
Immediately flood cells with ice-cold PBS containing 100 µM Phloretin (a potent GLUT inhibitor) to instantly stop transport. Wash 3x with ice-cold PBS.
-
-
Extraction & Analysis:
-
Lyse cells in 80% Methanol (-80°C).
-
Centrifuge (14,000 x g, 10 min) to remove debris.
-
Analyze supernatant via LC-MS/MS (MRM mode) .
-
Target Transition: Monitor m/z 181.1
fragment ions (Negative mode) or adducts in Positive mode.
-
Protocol Visualization
Figure 2: Workflow for Zero-Trans Uptake Assay using LC-MS/MS detection.
References
-
Thorens, B., & Mueckler, M. (2010). Glucose transporters in the 21st Century. American Journal of Physiology-Endocrinology and Metabolism. Link
- Establishes the structural basis of GLUT specificity for hexose hydroxyl groups.
-
Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation. MDPI. Link
- Provides NMR data on galactose derivatives and the impact of C3 modific
-
Holden, H. M., et al. (2003). Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism. Journal of Biological Chemistry. Link
- Validates the active sites of GALK and GALE, confirming C3/C5 are not primary sites for proton abstraction in early metabolism.
-
Alves, T. C., et al. (2015). Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle.[4] Cell Metabolism. Link
- Methodological basis for using stable isotope tracers in metabolic flux analysis.
Sources
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. Glucose transporter - Wikipedia [en.wikipedia.org]
- 3. Metabolic engineering reveals the relative importance of different sugar catabolic pathways during consumption of plant biomass by Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux and enrichment studies using MIMOSA | Yale Research [research.yale.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of D-Galactose-3,5-d2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research and drug development, deuterated compounds like D-Galactose-3,5-d2 are invaluable tools. Their unique isotopic properties offer insights into metabolic pathways and enhance the pharmacokinetic profiles of therapeutic candidates. However, the lifecycle of these compounds extends beyond the benchtop, culminating in a critical final step: proper disposal. This guide provides a detailed, scientifically-grounded framework for the safe and compliant disposal of D-Galactose-3,5-d2, ensuring the protection of both laboratory personnel and the environment.
The Isotopic Distinction in Disposal: Why Deuteration Matters
While D-Galactose is generally considered a non-hazardous substance, the introduction of deuterium at the 3 and 5 positions warrants a more nuanced approach to its disposal. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. While this property is advantageous in slowing down metabolic processes, it also means the molecule's degradation in the environment may differ from its non-deuterated counterpart.
Therefore, a conservative and safety-first approach is recommended. As a general principle, deuterated compounds should be handled with the same care as their parent compounds, with additional consideration for their unique isotopic nature. It is crucial to treat deuterated waste as potentially hazardous chemical waste until a thorough hazard assessment dictates otherwise.[1]
Core Principles of D-Galactose-3,5-d2 Disposal
The proper disposal of D-Galactose-3,5-d2 hinges on a systematic evaluation of the waste stream and adherence to institutional and regulatory guidelines. The following principles form the foundation of a robust disposal plan:
-
Waste Characterization: The first and most critical step is to accurately characterize the waste. Is it pure, solid D-Galactose-3,5-d2? Is it dissolved in a solvent? Is it mixed with other reagents? The answers to these questions will determine the appropriate disposal pathway.
-
Segregation: Proper waste segregation is paramount to prevent unintended chemical reactions and to ensure that waste is disposed of in the most environmentally sound and cost-effective manner. D-Galactose-3,5-d2 waste should be kept separate from other chemical waste streams.[1]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for specific disposal procedures. They are knowledgeable about local, state, and federal regulations that govern laboratory waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-Galactose-3,5-d2 waste.
Sources
Personal protective equipment for handling D-Galactose-3,5-d2
Executive Summary & Risk Context
This guide defines the safety and operational protocols for handling D-Galactose-3,5-d2 (Deuterated Galactose). Unlike radioisotopes (e.g.,
However, the "safety" profile here is dual-purpose:
-
Personnel Safety: While D-Galactose is Generally Recognized As Safe (GRAS), fine organic powders pose respiratory risks and potential sensitization upon long-term exposure.
-
Data Integrity (Asset Safety): Deuterated compounds are high-value assets. The primary operational risk is isotopic dilution via moisture exchange (H/D exchange) or contamination with non-labeled galactose, which renders the material useless for NMR or Mass Spectrometry standards.
Core Directive: Treat the substance as a high-value analytical standard, not just a commodity chemical.
Hazard Analysis & PPE Matrix
The Dual-Hazard Landscape
| Hazard Type | Source | Consequence | Mitigation Strategy |
| Biological | Fine Particulate Dust | Respiratory irritation; potential allergen sensitization. | Engineering controls (Fume Hood) + N95/P100. |
| Chemical | Combustible Dust | Risk of deflagration if dispersed in high concentrations near ignition sources.[1][2] | Grounding of equipment; anti-static weighing. |
| Analytical | Hygroscopicity | Absorption of atmospheric H | Humidity control (<40% RH); Desiccated storage. |
PPE Selection Matrix
Standard Laboratory PPE is the baseline. High-Purity handling requires upgrades.
| Protection Zone | Standard Protocol | High-Purity / Low-Mass Protocol (<10 mg) | Rationale |
| Ocular | Safety Glasses (ANSI Z87.1) | Chemical Splash Goggles | Prevents micro-particle entry; goggles seal against airborne dust. |
| Dermal (Hand) | Nitrile Gloves (4 mil) | Double-Gloved Nitrile (Outer: 4 mil, Inner: 2 mil) | Self-Validating: Inner glove remains clean; outer glove is discarded if touching non-sterile surfaces. |
| Respiratory | Lab Environment Ventilation | Fume Hood or N95 Respirator | Prevents inhalation of expensive fines; protects sample from user's breath (moisture). |
| Body | Cotton Lab Coat | Tyvek® Sleeves or Lab Coat | Cotton sheds fibers that can contaminate micro-scale NMR samples. |
Expert Insight: For NMR standards, never use powdered latex gloves. The cornstarch powder often used in latex gloves produces significant interfering signals in proton NMR spectra (3.5 - 4.0 ppm region), directly overlapping with carbohydrate signals [1].
Operational Workflow: Step-by-Step
Phase 1: Environmental Pre-Check (Self-Validating System)
Before opening the vial, verify the environment to ensure sample stability.
-
Humidity Check: Verify lab humidity is <50% (ideally <40%). High humidity causes rapid water uptake, skewing gravimetric mass.
-
Static Check: D-Galactose-3,5-d2 is a dry, crystalline powder prone to static charge.
-
Action: Pass the closed vial through an ionizing bar or use an anti-static gun.
-
Validation: If powder "clings" to the glass walls, static is still present. Repeat de-ionization.
-
Phase 2: Weighing & Transfer
Objective: Transfer exact mass without isotopic dilution.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Dead-Air Box . Airflow protects the user; the box protects the sample from turbulence.
-
Tooling: Use a stainless steel or PTFE-coated spatula. Do not use wood or plastic that may harbor moisture.
-
The "Aliquot" Technique:
-
Tare the receiving vessel (e.g., NMR tube or volumetric flask).
-
Transfer powder gently.
-
Critical Step: Close the stock vial immediately after aliquot removal.
-
Validation: Check the balance drift. If the weight increases steadily after taring, the sample is absorbing moisture. Abort and dry the environment.
-
Phase 3: Solubilization
-
Solvent Choice: Use high-grade deuterated solvents (e.g., D
O, DMSO-d ) if preparing for NMR to prevent massive solvent peaks. -
Dissolution: D-Galactose dissolves slowly in cold solvents. Gentle vortexing is preferred over sonication, which can heat the sample and degrade labile impurities.
Waste Disposal & Decontamination[3][4][5][6]
Regulatory Status: D-Galactose-3,5-d2 is NOT radioactive. It does not require decay-in-storage or radiological waste streams [2].
Disposal Logic Tree
-
Pure Substance: If the material is unused or expired, dispose of it as Non-Hazardous Chemical Waste (Solid). Label clearly as "Deuterated Galactose."
-
In Solution: Disposal is dictated by the solvent.
-
Aqueous (D
O): Drain disposal is often permissible for sugars (check local EHS regulations), but drain disposal of deuterated water is financially wasteful. -
Organic (DMSO/Methanol): Dispose of as Hazardous Chemical Waste (Flammable/Toxic) depending on the solvent.
-
Visualized Safety & Logic Workflow
The following diagram illustrates the decision-making process for handling stable isotopes, emphasizing the distinction between personnel safety and asset protection.
Figure 1: Operational workflow distinguishing stable isotope handling from radioactive protocols, prioritizing environmental control and correct waste stream selection.
References
-
National Institutes of Health (NIH). (2020). Safety of stable isotope use. PubMed. Retrieved from [Link]
-
University of Washington EHS. (2025). Laboratory Personal Protective Equipment (PPE) Hazard Assessment Guide. Retrieved from [Link]
-
Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
